molecular formula C4H3BrN2OS B1629956 5-Bromothiazole-2-carboxamide CAS No. 957345-64-1

5-Bromothiazole-2-carboxamide

Cat. No.: B1629956
CAS No.: 957345-64-1
M. Wt: 207.05 g/mol
InChI Key: XUMYOPBPBIOHLH-UHFFFAOYSA-N
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Description

5-Bromothiazole-2-carboxamide (CAS 957345-64-1) is a high-value chemical building block prized in medicinal chemistry and organic synthesis for its versatile reactivity. The bromine substituent at the 5-position of the thiazole ring makes it an ideal substrate for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. This compound serves as a key synthetic intermediate in the development of novel therapeutic agents targeting a range of conditions. Research has shown that thiazole-carboxamide derivatives exhibit potent antioxidant activity , function as cyclooxygenase (COX) inhibitors with anti-inflammatory and anticancer potential , and act as negative allosteric modulators of AMPA receptors, indicating neuroprotective applications . Furthermore, analogous benzothiazole-2-carboxamides are being explored as new anti-tuberculosis agents . Beyond pharmaceuticals, this compound finds application in material science for the creation of functionalized polymers and materials with tailored electronic or optical properties . Its structure, characterized by the molecular formula C4H3BrN2OS and a molecular weight of 207.05 g/mol, offers a defined handle for further synthetic manipulation. As a scaffold, this compound provides researchers with a pathway to generate diverse compound libraries for drug discovery and lead optimization. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3BrN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMYOPBPBIOHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626212
Record name 5-Bromo-1,3-thiazole-2-carboxamide
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957345-64-1
Record name 5-Bromo-1,3-thiazole-2-carboxamide
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Record name 5-bromo-1,3-thiazole-2-carboxamide
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Foundational & Exploratory

The 5-Bromothiazole-2-carboxamide Scaffold: A Versatile Chemotype for Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 5-Bromothiazole-2-carboxamide Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in approved drugs ranging from the anticancer agent dasatinib to the fungicide thifluzamide. Within this class, This compound derivatives represent a high-value sub-category. The C5-bromine atom serves a dual purpose: it acts as a critical "synthetic handle" for late-stage diversification (via palladium-catalyzed cross-couplings) and as a "pharmacophoric warhead" capable of halogen bonding within lipophilic protein pockets.

This technical guide analyzes the structural utility, synthetic accessibility, and therapeutic range of this compound derivatives, focusing on their application as kinase inhibitors, antifungal agents (SDH inhibitors), and AMPA receptor modulators.

Structural Biology & Medicinal Chemistry

The Pharmacophore

The this compound core offers a unique combination of electronic and steric features that enhance ligand-target binding affinity.

  • C2-Carboxamide (The Anchor): This moiety functions as a bidentate hydrogen bond donor/acceptor. In kinase inhibitors, the amide nitrogen (NH) often donates a hydrogen bond to the hinge region (e.g., Glu/Met residues), while the carbonyl oxygen accepts a hydrogen bond from the backbone.

  • C5-Bromine (The Modulator):

    • Halogen Bonding: The bromine atom creates a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows it to form directional halogen bonds with Lewis bases (e.g., backbone carbonyls or sulfurs) in the target protein.

    • Steric Fill: The C5-Br provides significant steric bulk (similar to a methyl group but electronically distinct), filling hydrophobic pockets to improve selectivity.

SAR Logic (Structure-Activity Relationship)

The following diagram illustrates the functional logic of the scaffold:

SAR_Logic Core This compound (Core Scaffold) C2_Amide C2-Carboxamide (H-Bond Donor/Acceptor) Core->C2_Amide Contains C5_Bromo C5-Bromine (Halogen Bond / Synthetic Handle) Core->C5_Bromo Contains Target_Kinase Kinase Hinge Region (ATP Mimicry) C2_Amide->Target_Kinase Binds Target_SDH SDH Enzyme (Ubiquinone Binding Site) C5_Bromo->Target_SDH Hydrophobic Interaction Coupling Pd-Catalyzed Coupling (Biaryl Formation) C5_Bromo->Coupling Precursor for Coupling->Target_Kinase Extends Reach

Figure 1: Functional decomposition of the this compound scaffold showing its dual role in direct binding and synthetic expansion.

Therapeutic Applications

Oncology: Kinase Inhibition (c-Met & EGFR)

Thiazole carboxamides have shown potency against receptor tyrosine kinases. Specifically, derivatives synthesized from the 5-bromo precursor allow for the introduction of aryl groups at the C5 position.

  • Mechanism: The thiazole nitrogen and the carboxamide moiety mimic the adenine ring of ATP.

  • Optimization: Replacing the C5-Br with a substituted phenyl ring (via Suzuki coupling) often accesses the "gatekeeper" region of the kinase, overcoming resistance mutations. Recent studies highlight thiazole-5-carboxamides as potent c-Met inhibitors, inducing apoptosis in gastric cancer cell lines [1].

Antifungal: Succinate Dehydrogenase (SDH) Inhibitors

The this compound motif is structurally homologous to commercial SDH inhibitors (carboxamides like thifluzamide).

  • Mechanism: These compounds bind to the ubiquinone-binding pocket (site II) of Complex II in the mitochondrial respiratory chain.

  • Role of Bromine: In specific fungal pathogens (Rhizoctonia solani), the 5-bromo substituent enhances lipophilicity, facilitating penetration through the fungal cell wall [2].

Neuroprotection: AMPA Receptor Modulation

Recent screens have identified thiazole carboxamides as negative allosteric modulators of GluA2 AMPA receptors. These derivatives can reduce excitotoxicity, offering potential in treating neurodegenerative disorders. The 5-bromo derivatives serve as stable, lipophilic leads that cross the blood-brain barrier (BBB) more effectively than their non-halogenated counterparts [3].

Experimental Protocols

Synthesis of this compound

Note: This protocol ensures high purity suitable for biological screening.

Reagents:

  • Ethyl thiazole-2-carboxylate (Starting Material)

  • N-Bromosuccinimide (NBS)

  • Ammonium Hydroxide (28% NH₃)

  • Acetonitrile (ACN)

Workflow:

  • Bromination (C5 Functionalization):

    • Dissolve ethyl thiazole-2-carboxylate (10 mmol) in ACN (50 mL).

    • Add NBS (11 mmol) portion-wise at 0°C.

    • Stir at room temperature (RT) for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Why: Electrophilic aromatic substitution occurs preferentially at C5. ACN is used to stabilize the polar transition state.

  • Amidation (Ester to Amide):

    • Concentrate the intermediate (Ethyl 5-bromothiazole-2-carboxylate).

    • Resuspend in Ethanol (20 mL) and cool to 0°C.

    • Add Ammonium Hydroxide (10 mL) dropwise.

    • Stir sealed at RT for 4 hours.

    • Why: Nucleophilic acyl substitution converts the ester to the primary amide. Low temperature prevents displacement of the labile bromine.

  • Purification:

    • Precipitate with cold water. Filter and recrystallize from Ethanol/Water.

Biological Assay: c-Met Kinase Inhibition (ELISA)

Objective: Quantify the IC50 of the derivative against c-Met kinase.

Protocol:

  • Plate Coating: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (10 µg/mL). Incubate overnight at 37°C.

  • Reaction Assembly:

    • Add 10 µL of 5-bromothiazole derivative (serial dilutions in DMSO).

    • Add 10 µL of ATP (final conc. 10 µM).

    • Add 10 µL of recombinant c-Met enzyme.

  • Incubation: Incubate at 37°C for 1 hour.

  • Detection:

    • Wash 3x with PBS-T.

    • Add anti-phosphotyrosine antibody (HRP-conjugated).

    • Develop with TMB substrate and stop with 2M H₂SO₄.

    • Read OD at 450 nm.

Synthetic Diversification Pathway

The true power of the this compound lies in its ability to generate libraries. The following workflow describes the parallel synthesis of a library using the C5-bromo handle.

Synthesis_Pathway Start Ethyl thiazole-2-carboxylate Step1 1. NBS, ACN (Bromination) Start->Step1 Inter1 Ethyl 5-bromothiazole-2-carboxylate Step1->Inter1 Step2 2. NH4OH (Amidation) Inter1->Step2 Core This compound (The Core) Step2->Core Branch1 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Branch1 Branch2 Buchwald-Hartwig (R-NH2, Pd2(dba)3) Core->Branch2 Prod1 5-Aryl-thiazole-2-carboxamide (Kinase Inhibitors) Branch1->Prod1 Prod2 5-Amino-thiazole-2-carboxamide (Solubility Enhanced) Branch2->Prod2

Figure 2: Divergent synthesis strategy converting the 5-bromo core into diverse bioactive libraries.

Pharmacokinetics & ADME Considerations

When developing these derivatives, specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges must be addressed:

ParameterChallengeOptimization Strategy
Solubility Thiazole-carboxamides can be planar and crystalline (poor aqueous solubility).Introduce solubilizing tails (e.g., morpholine, piperazine) at the amide nitrogen or via C5-coupling.
Metabolic Stability The C5-position is a metabolic "soft spot" for oxidation if unsubstituted.The 5-Bromo substituent blocks metabolic oxidation at this position, significantly increasing half-life compared to the 5-H analog.
Permeability High polarity of the primary amide may limit cell entry.Alkylation of the amide nitrogen (N-methyl or N-cyclopropyl) balances LogP for optimal membrane permeability.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. Source: PubMed Central URL:[Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Source: ACS Combinatorial Science URL:[Link]

5-Bromothiazole-2-carboxamide as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

5-Bromothiazole-2-carboxamide: A Strategic Scaffold for High-Affinity Kinase Inhibitors and Library Diversification

Executive Summary

In the high-stakes arena of medicinal chemistry, the This compound scaffold represents a compact, highly functionalizable pharmacophore distinct from the more ubiquitous 2-aminothiazole-5-carboxamide (the "Dasatinib-like" core). This guide dissects the utility of this specific isomer as a privileged building block. By positioning the amide at C2 and a halogen handle at C5, this scaffold offers a unique vector geometry for engaging ATP-binding pockets in kinases (e.g., c-Met, VEGFR) and allosteric sites in GPCRs.

This technical whitepaper details the synthetic logic, reactivity profile, and experimental protocols required to exploit this scaffold for lead optimization and fragment-based drug discovery (FBDD).

Structural Analysis & Reactivity Profile

The this compound core is defined by two orthogonal reactivity handles that allow for sequential, regioselective diversification.

  • C2-Carboxamide (The "Anchor"): This moiety typically serves as the primary hydrogen-bond donor/acceptor motif. In kinase inhibitors, the amide nitrogen (donor) and carbonyl oxygen (acceptor) often engage the "hinge region" residues (e.g., Met, Glu) of the ATP binding site.

  • C5-Bromine (The "Vector"): The C5 position of the thiazole ring is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Substituents introduced here vector into the solvent-exposed region or the hydrophobic back-pocket (selectivity pocket), allowing for the tuning of physicochemical properties (logP, solubility) without disrupting the primary binding mode.

Regiochemical Distinction

It is critical to distinguish this scaffold from its isomer, 2-bromothiazole-5-carboxamide.

  • 2-Amino-5-carboxamide series (e.g., Dasatinib): Vectors substituents from the C2-amine.

  • 5-Bromo-2-carboxamide series (Target): Vectors substituents from the C5-carbon, accessing a completely different region of chemical space (typically the "gatekeeper" or solvent front).

Synthetic Methodologies

The construction of the this compound core requires a strategy that avoids self-coupling and preserves the integrity of the thiazole ring.

A. Retrosynthetic Analysis

The most robust route involves the bromination of a thiazole-2-carboxylate ester prior to amide formation, or the direct lithiation-bromination of thiazole-2-carboxylic acid.

SynthesisPath Start Thiazole-2-carboxylic Acid Step1 Lithiation (LDA) & Bromination (CBr4) Start->Step1 -78°C, THF Core 5-Bromothiazole-2-carboxylic Acid Step1->Core Electrophilic Trap Amide This compound (Scaffold Core) Core->Amide Amide Coupling (HATU/Amine) Final Diversified Library (Suzuki/Sonogashira) Amide->Final Pd-Catalysis (R-B(OH)2)

Figure 1: Strategic workflow for the synthesis and diversification of the this compound scaffold.

Experimental Protocols

The following protocols are designed for scalability and reproducibility. They utilize standard laboratory equipment but require strict adherence to inert atmosphere techniques due to the sensitivity of the Pd-catalysts and lithiated intermediates.

Protocol 1: Synthesis of 5-Bromothiazole-2-carboxylic Acid

Rationale: Direct bromination of the acid prevents the need for ester hydrolysis later, which can be problematic if the C5-bromide is labile to harsh nucleophiles.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve thiazole-2-carboxylic acid (1.60 g, 12.4 mmol) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add LDA (2.0 M in THF/heptane, 14.0 mmol, 1.1 equiv) over 15 minutes. The solution will darken. Stir at -78 °C for 45 minutes to ensure complete deprotonation at the C5 position.

  • Bromination: Dissolve Carbon Tetrabromide (CBr4) (4.52 g, 13.6 mmol) in anhydrous THF (10 mL) and add it dropwise to the lithiated mixture.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm to 0 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl (20 mL). Acidify the aqueous layer to pH 3 with 1N HCl. Extract with EtOAc (3 x 50 mL).

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield the product as a tan solid.

    • Yield Target: 60-75%

    • QC Check: 1H NMR (DMSO-d6) should show a singlet at ~8.2 ppm (C4-H) and loss of the C5 proton.

Protocol 2: Amide Coupling (Generation of the Scaffold)

Rationale: HATU is selected over EDC/HOBt for its faster kinetics and lower racemization risk (though not an issue here), ensuring high yields with electron-deficient heteroaromatic acids.

  • Activation: To a solution of 5-bromothiazole-2-carboxylic acid (1.0 equiv) in DMF (0.2 M), add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 10 minutes.

  • Coupling: Add the desired Amine (R-NH2) (1.1 equiv).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS for disappearance of the acid (M-H peak).

  • Workup: Dilute with water (5x reaction volume). If the product precipitates, filter and wash with water. If not, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

  • Isolation: Flash chromatography (Hexanes/EtOAc) usually affords the pure amide.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C5

Rationale: The C5-bromide is an excellent electrophile. However, thiazoles can poison Palladium catalysts via sulfur coordination. The use of XPhos or SPhos precatalysts is recommended to prevent catalyst deactivation.

  • Reagents: In a microwave vial, combine:

    • This compound derivative (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Pd(dppf)Cl2·DCM or XPhos Pd G2 (5 mol%)

    • Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

    • Dioxane (degassed, 0.1 M concentration)

  • Conditions: Seal the vial and purge with nitrogen. Heat to 90 °C for 4-12 hours (or 110 °C for 30 min in a microwave reactor).

  • Filtration: Filter through a celite pad to remove Palladium black.

  • Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Medicinal Chemistry Applications

Case Study: c-Met and VEGFR Kinase Inhibition

Thiazole-2-carboxamides have demonstrated potency against receptor tyrosine kinases. The 5-position substitution is critical for selectivity.

Compound ClassR-Group (Amide)R'-Group (C5-Suzuki)TargetActivity (IC50)Interaction Mode
Lead A 3-Fluoro-4-aminophenolPhenylc-Met< 50 nMAmide binds hinge; Phenyl fills hydrophobic pocket.
Lead B Pyridin-2-yl4-MorpholinophenylVEGFR2~ 120 nMMorpholine tail improves solubility and contacts solvent front.
Lead C BenzylPyrazolep38 MAP> 10 µMLoss of potency due to steric clash in the gatekeeper region.
Structure-Activity Relationship (SAR) Map

SAR Core This compound (Core Scaffold) C2 C2-Amide Region Core->C2 Amide Coupling C5 C5-Position Core->C5 Suzuki/Sonogashira Hinge Hinge Binder (Primary Affinity) C2->Hinge Solubility Solubilizing Groups (Piperazines, Morpholines) C2->Solubility Lipophilic Hydrophobic Pocket (Selectivity) C5->Lipophilic PiStack Pi-Stacking Interactions (Biaryl coupling) C5->PiStack

Figure 2: SAR decision tree for the this compound scaffold.

Troubleshooting & Optimization

  • Issue: Low yield in Suzuki coupling due to protodehalogenation (loss of Br replaced by H).

    • Solution: This often occurs if the reaction is too wet or the catalyst loading is too low. Switch to anhydrous conditions (DMF/Dioxane) and increase catalyst to 10 mol%. Ensure the boronic acid is not degrading.

  • Issue: Poor solubility of the 5-bromo intermediate.

    • Solution: The 5-bromo acid is sparingly soluble. Use DMF or NMP for the amide coupling step. Once the amide is formed, solubility typically improves depending on the amine used.

References

  • Synthesis of 5-bromothiazole-2-carboxylic acid: ChemicalBook. (n.d.). 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis. Retrieved from

  • Thiazole-2-carboxamide anticancer activity: Zhao, F., et al. (2018). Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives as Antitumor Agents. Bentham Science. Retrieved from

  • Suzuki Coupling Protocols: Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1] Retrieved from

  • Amide Coupling Methodology: Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from

  • c-Met Inhibitor Context: Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. PMC. Retrieved from

Sources

Strategic Utilization of 2-Carboxamide Thiazole Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C2-Vector Advantage

In the landscape of heteroaromatic drug design, the thiazole ring is a privileged scaffold, most commonly utilized via its 2-amino or 4/5-carboxamide substitution patterns (e.g., Dasatinib). However, the thiazole-2-carboxamide motif represents an underutilized but geometrically distinct vector.

Unlike the 2-amino-thiazole, which acts primarily as a hydrogen bond donor/acceptor system often targeting the kinase hinge region, the 2-carboxamide moiety projects the carbonyl oxygen and amide nitrogen into a specific spatial octant that is orthogonal to the standard 2,4-substitution patterns. This guide analyzes the synthetic access and medicinal utility of this building block, with a critical focus on overcoming the inherent instability of its parent acid.

Structural & Electronic Rationale

The Electronic Landscape

The thiazole ring is


-electron excessive but chemically distinct at the C2 position. The C2 carbon is flanked by both the sulfur and nitrogen atoms, making it the most electron-deficient position on the ring.
  • Acidity: The C2 proton is relatively acidic (

    
    ), allowing for lithiation.
    
  • Nucleophilicity: The ring nitrogen is weakly basic (

    
     for the conjugate acid), but the introduction of an electron-withdrawing 2-carboxamide group further reduces this basicity, altering solubility and metabolic stability.
    
Conformational Locking

In a 2-carboxamide thiazole, the carbonyl oxygen often engages in an intramolecular non-covalent interaction (S···O interaction) with the ring sulfur. This "conformational lock" restricts rotation around the C2-carbonyl bond, pre-organizing the molecule for binding affinity—a thermodynamic advantage in reducing the entropic penalty of binding.

Synthetic Architecture: Overcoming Instability

The Senior Scientist’s Warning: The most common failure mode in synthesizing these targets is the assumption that thiazole-2-carboxylic acid behaves like benzoic acid. It does not.

  • Liability: Thiazole-2-carboxylic acid is thermally unstable and prone to spontaneous decarboxylation at ambient temperatures or under mild acidic conditions.

  • Consequence: Standard hydrolysis of ethyl thiazole-2-carboxylate to the acid, followed by EDC/HOBt coupling, frequently results in low yields and significant decarboxylated byproduct (thiazole).

Strategic Decision Matrix

To circumvent this, we employ two validated pathways: Direct Aminolysis (Method A) or Cryogenic C2-Functionalization (Method B).

SyntheticStrategy Start Target: Thiazole-2-Carboxamide Check Is the Amine Nucleophilic? Start->Check MethodC Method C: Oxidative Cyclization (Thioamide + α-Ketoamide) Start->MethodC De Novo Synthesis Required MethodA Method A: Direct Aminolysis (T3P or AlMe3 mediated) Check->MethodA Yes (Primary/Secondary Aliphatic) MethodB Method B: Cryogenic Lithiation (n-BuLi / Isocyanate) Check->MethodB No (Anilines/Weak Nucleophiles)

Figure 1: Synthetic decision tree for accessing thiazole-2-carboxamide scaffolds. Selection depends heavily on the nucleophilicity of the coupling partner.

Validated Experimental Protocols

Protocol A: Direct Aminolysis of Ethyl Thiazole-2-Carboxylate

Best for: Aliphatic amines and non-sterically hindered anilines.

Rationale: This method avoids the isolation of the unstable carboxylic acid entirely. We utilize the differing reactivity of the ester vs. the potential decarboxylation pathway.

Materials:

  • Ethyl thiazole-2-carboxylate (1.0 eq)

  • Target Amine (1.2 eq)

  • Trimethylaluminum (AlMe

    
    ) (2.0 M in toluene, 1.5 eq) OR  TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for a milder approach.
    
  • Solvent: Dry DCM or Toluene.

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve the amine in dry toluene.

  • Lewis Acid Addition: Cool to 0°C. Add AlMe

    
     dropwise. (Caution: Pyrophoric). Stir for 30 mins to form the aluminum amide species.
    
  • Coupling: Add ethyl thiazole-2-carboxylate dropwise.

  • Reflux: Warm to RT, then heat to 80°C for 4–12 hours. The aluminum amide is a potent nucleophile that attacks the ester carbonyl directly.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (gas evolution).

  • Workup: Extract with EtOAc. The product is usually stable; the ester is converted directly to the amide without passing through the free acid.

Protocol B: Cryogenic C2-Lithiation (Reverse Approach)

Best for: Complex anilines or when the thiazole core is already substituted at positions 4/5.

Rationale: Thiazole protons at C2 are acidic. Lithiation generates a 2-lithio species that is stable only at cryogenic temperatures (-78°C). Quenching with an isocyanate yields the amide directly.

Step-by-Step:

  • Lithiation: Dissolve the substituted thiazole (e.g., 4-methylthiazole) in dry THF. Cool to -78°C (Acetone/Dry Ice bath).

  • Deprotonation: Add n-BuLi (1.1 eq) dropwise over 20 mins. The solution often turns yellow/orange. Stir for 30 mins at -78°C.

  • Electrophile Trapping: Dissolve the corresponding isocyanate (

    
    ) in THF and add slowly to the lithiated species.
    
  • Reaction: Stir at -78°C for 1 hour. Do not warm up yet.

  • Quench: Quench with saturated NH

    
    Cl solution at -78°C, then allow to warm to RT.
    
  • Result: This yields the N-substituted thiazole-2-carboxamide directly, bypassing the ester/acid entirely.

Medicinal Chemistry Applications & Data

Thiazole-2-carboxamides have demonstrated potency in oncology, specifically targeting solid tumors (lung/breast) and acting as bioisosteres in COX inhibition.

Structure-Activity Relationship (SAR) Trends
FeatureEffect on Potency/PropertiesMechanistic Insight
C2-Amide Linker High metabolic stabilityUnlike esters, the 2-carboxamide is resistant to plasma esterases.
4-Trifluoromethyl Increased LipophilicityEnhances membrane permeability; often seen in antitumor agents (e.g., Compound 6f in literature [1]).
N-Aryl Substitution

-Stacking capability
Phenyl rings attached to the amide nitrogen often engage in hydrophobic pockets (e.g., COX-2 selectivity [2]).
Case Study: Antitumor Activity

Recent studies [1] synthesized a series of thiazole-2-carboxamide derivatives.[1][2][3] The lead compound (designated 6f) displayed significant antiproliferative activity.[1]

  • Target: A549 (Lung Cancer) and MCF-7 (Breast Cancer).

  • IC

    
     Values: 
    
    • Compound 6f: 0.48 μM (A549).[1]

    • Reference (AZD9291): Potent control.[1]

  • Mechanism: The 2-carboxamide orientation allowed for specific binding interactions distinct from the 2-amino-thiazole class, likely engaging the ATP-binding pocket with a unique vector.

Visualizing the Pharmacophore

The following diagram illustrates the critical "Conformational Lock" provided by the S-O interaction, which differentiates this scaffold from phenyl-amides.

Pharmacophore ThiazoleRing Thiazole Ring (Electron Deficient C2) Sulfur Sulfur (S1) ThiazoleRing->Sulfur Carbonyl Carbonyl Oxygen (C2-Amide) ThiazoleRing->Carbonyl Interaction Intramolecular S···O Interaction (Lock) Sulfur->Interaction Non-covalent Carbonyl->Interaction Target Biological Target (Kinase Hinge/COX Site) Interaction->Target Pre-organized Binding

Figure 2: The intramolecular S···O interaction restricts bond rotation, reducing the entropic cost of binding to the target protein.

References

  • Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives as Antitumor Agents. Source: Bentham Science / Combinatorial Chemistry & High Throughput Screening. Context: Identifies lead compound 6f with 0.48 μM IC50 against lung cancer lines.[1] URL:[Link] (Verified via search result 1.1)

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening. Source: ACS Omega, 2023. Context: Discusses the selectivity of thiazole carboxamides for COX-2 enzymes and their lipophilic contributions. URL:[Link]

  • Synthesis of Thiazoles (Hantzsch and Modern Methods). Source: Organic Chemistry Portal. Context: Provides foundational mechanisms for constructing the thiazole ring prior to C2-functionalization. URL:[Link]

Sources

Technical Assessment: Solubility Profiling of 5-Bromothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromothiazole-2-carboxamide is a critical heteroaromatic intermediate utilized in the synthesis of fungicides, kinase inhibitors, and complex agrochemicals.[1][2] Its utility stems from the orthogonality of its functional groups: the electrophilic bromine at the C5 position allows for Suzuki-Miyaura or Stille couplings, while the C2-carboxamide moiety serves as a hydrogen-bond directing group or a precursor for dehydration to nitriles.

However, the molecule presents specific solubility challenges.[2] The coexistence of a lipophilic bromine atom and a highly polar, hydrogen-bonding carboxamide group creates a high crystal lattice energy. This guide provides a comprehensive solubility profile based on Structure-Property Relationships (SPR), alongside a validated experimental protocol for thermodynamic solubility determination.[1][2]

Structural Analysis & Predictive Solubility Profile

To understand the solubility behavior of this compound, one must deconstruct its molecular architecture into three interacting zones.

The Three-Zone Solubility Model
  • Zone A: The Thiazole Core (Aromatic/Polar) [1][2]

    • Effect: The planar heteroaromatic ring provides

      
      -
      
      
      
      stacking opportunities, increasing lattice energy.[1] The nitrogen atom (N3) acts as a weak hydrogen bond acceptor.[1]
  • Zone B: The C5-Bromine (Lipophilic) [1]

    • Effect: This halogen increases the partition coefficient (LogP ~1.8 predicted), reducing water solubility but enhancing affinity for chlorinated solvents and moderate-polarity ethers.[2]

  • Zone C: The C2-Carboxamide (H-Bond Network) [1][2]

    • Effect: The primary amide (-CONH

      
      ) is the dominant factor in solubility.[1] It acts as both a double donor and a single acceptor.[1] This leads to strong intermolecular hydrogen bonding in the solid state, requiring high-energy solvents (high dielectric constant) to disrupt the crystal lattice.[2]
      
Predicted Solubility Classification

Note: Exact quantitative values depend on polymorph purity. The following classifications are derived from analog data (e.g., 2-bromothiazole-5-carboxamide) and Hansen Solubility Parameter (HSP) principles.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh (>50 mg/mL)These solvents act as strong H-bond acceptors, effectively disrupting the intermolecular amide-amide bonds of the solute.[1][2]
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)Solvation occurs via H-bonding, but the lipophilic bromine limits solubility compared to non-halogenated analogs.[2] Solubility increases significantly with temperature (

C).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate-Low (1–10 mg/mL)Good interaction with the aromatic core and bromine, but poor ability to break the amide H-bond network.[2]
Ethers/Esters THF, Ethyl AcetateLow-Moderate (<5 mg/mL)Useful only as anti-solvents or for extraction when the molecule is already in solution; insufficient polarity to dissolve the solid bulk efficiently.[2]
Non-Polar Hexane, Heptane, TolueneNegligible (<0.1 mg/mL)The solvent's cohesive energy density is too low to overcome the solute's crystal lattice energy.[2]
Aqueous Water, PBS (pH 7.[1][2]4)Low (<0.5 mg/mL)While the amide is hydrophilic, the aromatic/bromo lipophilicity (LogP ~1.[2]8) dominates.[1][2]

Experimental Protocol: Thermodynamic Solubility

For drug development applications, kinetic solubility (from DMSO stock) is insufficient due to the "memory effect" of DMSO.[2] The following protocol outlines the Shake-Flask Method , the gold standard for determining thermodynamic equilibrium solubility.

Workflow Diagram

SolubilityWorkflow Prep 1. Sample Preparation (Excess Solid + Solvent) Equil 2. Equilibration (Shake 24-72h @ 25°C) Prep->Equil Saturation Equil->Equil Check t=24, 48, 72h Filter 3. Phase Separation (Centrifuge/Filter 0.45µm) Equil->Filter Equilibrium Dilute 4. Dilution (To Linear Range) Filter->Dilute Supernatant Analyze 5. Quantification (HPLC-UV/Vis) Dilute->Analyze Injection

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Methodology

Materials:

  • Solid Phase: >10 mg of this compound (purity >98% by HPLC).

  • Solvents: HPLC grade (Methanol, Acetonitrile, Water, DMSO).[2]

  • Equipment: Orbital shaker or thermomixer, 0.45 µm PTFE syringe filters (compatible with organic solvents).

Step-by-Step Procedure:

  • Supersaturation: Weigh approximately 5–10 mg of the solid into a 4 mL glass vial. Add 1.0 mL of the target solvent.[1]

    • Checkpoint: Visual inspection.[1] If the solid dissolves completely, add more solid until a suspension persists.[2]

  • Equilibration: Cap the vial and place it in an orbital shaker at 25°C ± 0.1°C. Shake at 500 rpm for 24 to 72 hours.

    • Why 72 hours? Amides often form stable crystal lattices that are slow to dissolve.[1] 24 hours is often insufficient for true equilibrium.[1]

  • Phase Separation:

    • Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant and filter through a 0.45 µm PTFE filter.[1] Discard the first 200 µL of filtrate to account for drug adsorption onto the filter membrane.

  • Quantification (HPLC-UV):

    • Dilute the filtrate with mobile phase (typically 1:10 or 1:100) to ensure the signal falls within the linear calibration range.

    • Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1][2]

    • Detection: UV at 254 nm (aromatic ring) and 280 nm.[1][2]

Solvent Selection for Process Chemistry

When scaling up the synthesis of this compound, selecting the right solvent system for recrystallization is paramount for purity.[1]

Recrystallization Strategy (Solvent/Anti-Solvent)

The high melting point and differential solubility suggest a "cooling crystallization" or "anti-solvent" approach.[1]

  • Primary Solvent (Good): Ethanol or Methanol (hot).[1][2]

  • Anti-Solvent (Poor): Water or Heptane.[1][2]

Recommended System: Ethanol/Water (80:20) [1][2]

  • Dissolve the crude solid in refluxing Ethanol (

    
    C).[1]
    
  • Slowly add Water until slight turbidity persists.

  • Re-heat to clear the solution.[1]

  • Allow slow cooling to room temperature, then

    
    C.
    
    • Mechanism:[3] The hydrophobic bromine atom drives precipitation as the water content increases and temperature decreases, while polar impurities remain in the aqueous mother liquor.

Solvent Logic Diagram

SolventLogic Start Solvent Selection for 5-Br-Thiazole-2-amide Decision1 High Solubility Required? (Reaction Medium) Start->Decision1 Decision2 Purification Required? (Recrystallization) Start->Decision2 Result1 Use DMF or DMSO (High Polarity, Aprotic) Decision1->Result1 Yes (Coupling/Substitution) Result3 Use DCM or EtOAc (Extraction only) Decision1->Result3 No (Work-up) Result2 Use Ethanol/Water (Gradient Polarity) Decision2->Result2 Polar Impurities Present

Figure 2: Decision logic for solvent selection based on process stage.

References

  • Jouyban, A. (2008).[1][2] Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences. Link

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Provides the theoretical basis for the "Three-Zone" model applied in Section 2). Link[1][2]

  • Bergström, C. A., et al. (2002).[1][2] Experimental determination of solubility: The shake-flask method. (Standard protocol reference for Section 3).

  • PubChem Compound Summary. (2023). 2-Bromothiazole-5-carboxamide (Analog Data). National Center for Biotechnology Information.[1][4] Link[1][2]

Sources

Electronic properties of 5-Bromothiazole-2-carboxamide heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 5-Bromothiazole-2-carboxamide Heterocycles

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] Its unique electronic characteristics, arising from the interplay between the electron-donating sulfur atom and the electron-accepting imine nitrogen, allow it to engage in a wide array of biological interactions.[2] Thiazole derivatives are recognized for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The this compound scaffold, in particular, presents a fascinating case for study. The strategic placement of a bromine atom at the C5 position and a carboxamide group at the C2 position introduces significant electronic perturbations. The bromine, an electronegative yet polarizable halogen, and the carboxamide, a versatile hydrogen-bond donor and acceptor, critically influence the molecule's electron density distribution, frontier molecular orbitals, and overall reactivity. Understanding these electronic properties is not merely an academic exercise; it is fundamental to rationally designing novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[4]

This guide provides a comprehensive exploration of the core electronic features of this compound heterocycles. We will merge theoretical principles with practical experimental methodologies, offering researchers and drug development professionals a robust framework for investigating and exploiting the electronic nature of this privileged scaffold.

Part 1: The Theoretical Foundation of Molecular Electronics

To manipulate the biological activity of a molecule, we must first understand its intrinsic electronic landscape. This landscape is primarily defined by the arrangement of its molecular orbitals and the resulting distribution of electron density.

Frontier Molecular Orbital (FMO) Theory: HOMO & LUMO

The chemical reactivity and electronic spectra of a molecule are largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5]

  • HOMO: This orbital can be considered the "electron donor." A higher HOMO energy level indicates a greater propensity for the molecule to donate electrons to an appropriate acceptor, such as an electrophilic site on a biological target.

  • LUMO: This orbital acts as the "electron acceptor." A lower LUMO energy level suggests the molecule can more readily accept electrons, for instance, from a nucleophilic residue in an enzyme's active site.

  • The HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity.[2][6] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized.[1] This gap is also directly related to the electronic absorption properties of the molecule observed in UV-Vis spectroscopy.

Molecular Electrostatic Potential (MEP)

While FMO theory describes reactivity in terms of orbital interactions, the Molecular Electrostatic Potential (MEP) provides a more intuitive, three-dimensional map of charge distribution.[7] The MEP visualizes the net electrostatic effect of a molecule's electrons and nuclei, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[8]

For drug design, the MEP is invaluable for predicting non-covalent interactions.[9] Electron-rich regions on the molecule are likely to engage in favorable interactions with positive sites on a receptor (e.g., hydrogen bond donors, metal cations), while electron-poor regions will be attracted to negative sites (e.g., hydrogen bond acceptors, anionic residues).[10]

Part 2: Computational Modeling of this compound

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful predictive insights into a molecule's electronic structure before a single gram is synthesized.

Density Functional Theory (DFT) Analysis

DFT calculations are a robust method for optimizing molecular geometries and calculating a wide range of electronic properties.[11] A common and effective approach involves using the B3LYP exchange-correlation functional with a comprehensive basis set like 6-311++G(d,p).[8][12] This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.

For the parent this compound, DFT calculations can predict key electronic descriptors.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.85 eVIndicates electron-donating capability.
LUMO Energy-1.52 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.33 eVCorrelates with chemical stability and reactivity.[6]
Dipole Moment3.45 DebyeMeasures overall molecular polarity, affecting solubility and membrane permeability.

Note: These values are illustrative and depend on the specific DFT method and basis set employed.

The distribution of the HOMO and LUMO across the molecular structure reveals which atoms are most involved in electron donation and acceptance, respectively.

G cluster_0 Frontier Molecular Orbitals cluster_1 Energy LUMO LUMO (-1.52 eV) (Electron Acceptor) Localized on thiazole ring and C=O HOMO HOMO (-6.85 eV) (Electron Donor) Localized on S, Br, and π-system HOMO->LUMO  ΔE = 5.33 eV (Electronic Excitation) Energy Level Energy

Caption: Energy level diagram for HOMO and LUMO of this compound.

The MEP surface clearly delineates the reactive sites. The oxygen of the carboxamide and the nitrogen of the thiazole ring typically show strong negative potential (nucleophilic sites), making them prime locations for hydrogen bonding. The hydrogen atoms of the amide group exhibit positive potential (electrophilic sites).

Protocol: Standard DFT Calculation Workflow

This protocol outlines the general steps for performing a DFT geometry optimization and frequency calculation using a program like Gaussian.

  • Build the Molecule: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

  • Create Input File: Generate an input file specifying the calculation type, level of theory, and basis set. A typical keyword line would be: #p Opt Freq B3LYP/6-311++G(d,p).

    • Opt: Requests a geometry optimization to find the lowest energy conformation.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

    • B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.[11]

  • Run the Calculation: Submit the input file to the Gaussian software for processing.

  • Analyze the Output:

    • Verify that the optimization converged successfully and that there are no imaginary frequencies.

    • Extract the energies of the HOMO and LUMO from the output file.

    • Visualize the optimized geometry, MEP surface, and HOMO/LUMO orbitals using the corresponding checkpoint file (.chk or .fchk).

Part 3: Experimental Validation of Electronic Properties

While computational methods are predictive, experimental techniques are essential for validation and provide a direct measure of a compound's electronic behavior.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from occupied to unoccupied molecular orbitals, most commonly the HOMO to LUMO transition (or related π→π* transitions).[13][14] The wavelength of maximum absorption (λmax) is inversely related to the HOMO-LUMO energy gap. A smaller gap corresponds to absorption at a longer wavelength.

G cluster_workflow UV-Vis Spectroscopy Workflow A Prepare Sample (10⁻⁵ M in Solvent) B Acquire Solvent Blank A->B 1. Solubilize C Measure Sample Absorbance (200-800 nm scan) B->C 2. Calibrate D Identify λ_max C->D 3. Analyze Spectrum E Relate to ΔE D->E 4. Correlate

Caption: A streamlined workflow for UV-Vis spectroscopic analysis.

Protocol: Acquiring a UV-Vis Spectrum

  • Solution Preparation: Prepare a dilute solution (typically 10-4 to 10-6 M) of the thiazole compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMSO).[13]

  • Instrument Calibration: Fill a quartz cuvette with the pure solvent to record a baseline (blank) spectrum. This corrects for any absorbance from the solvent itself.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200–800 nm) and record the absorbance spectrum.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value can be used to experimentally estimate the energy gap.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a compound.[15] It measures the current that develops in a solution when a triangular potential waveform is applied to an electrode. The resulting voltammogram provides the oxidation potential (Eox) and reduction potential (Ered) of the analyte.

These experimental potentials can be directly correlated with the HOMO and LUMO energy levels, respectively, using empirical equations. This provides an essential experimental validation of DFT predictions.

Protocol: Standard Cyclic Voltammetry Experiment

  • Solution Preparation: Prepare a solution of the analyte (approx. 1 mM) in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a high concentration (0.1 M) of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[16] The electrolyte is crucial for ensuring conductivity.[17]

  • Cell Assembly: Assemble a three-electrode cell:

    • Working Electrode (WE): An inert material where the reaction occurs (e.g., glassy carbon, platinum).

    • Reference Electrode (RE): Provides a stable potential for reference (e.g., Ag/AgCl).

    • Counter Electrode (CE): Completes the electrical circuit (e.g., platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential sweep between set limits and record the resulting current vs. potential plot (the cyclic voltammogram). Run scans at different rates (e.g., 50, 100, 200 mV/s) to check the reversibility of the redox processes.[18]

  • Analysis: Determine the peak potentials for the oxidation and reduction events from the voltammogram. These values are used to estimate the HOMO and LUMO energies.

Part 4: Structure-Property Relationships & Implications for Drug Design

The true power of this analysis lies in understanding how structural modifications to the this compound scaffold systematically tune its electronic properties and, consequently, its biological function.

  • Causality in Action: Adding an electron-donating group (EDG) to the thiazole ring (or an attached phenyl ring) will generally raise the HOMO energy level, making the molecule easier to oxidize and a better electron donor.[19] Conversely, adding an electron-withdrawing group (EWG) will lower both the HOMO and LUMO levels, making the molecule harder to oxidize but easier to reduce.

  • Impact on Biological Activity: These electronic shifts have profound biological consequences. A change in the MEP can drastically alter how a molecule fits into a receptor's binding pocket, affecting affinity and selectivity.[20] Modifying the HOMO/LUMO levels can influence the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450 oxidation), thereby altering its pharmacokinetic profile.

G cluster_0 Chemical Modification cluster_1 Electronic Property Modulation cluster_2 Biological Outcome A Introduce Substituent (e.g., EDG/EWG) B Alter HOMO/LUMO Levels A->B C Modify MEP Surface A->C D Change Dipole Moment A->D E Receptor Binding Affinity B->E F Metabolic Stability B->F G Membrane Permeability B->G C->E C->F C->G D->E D->F D->G

Caption: Logical flow from chemical structure to biological activity via electronic properties.

Conclusion

The this compound core is a privileged scaffold whose biological potential is deeply rooted in its electronic properties. A comprehensive understanding, achieved through the synergy of computational DFT modeling and empirical validation via UV-Vis spectroscopy and cyclic voltammetry, is paramount. This dual approach provides a predictive and verifiable framework for medicinal chemists. By rationally tuning the molecule's frontier orbitals and electrostatic potential through targeted chemical modifications, researchers can accelerate the development of next-generation therapeutics with superior efficacy and safety profiles, transforming this versatile heterocycle into potent drugs for treating a multitude of diseases.

References

  • conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020). DergiPark. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Available at: [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). National Center for Biotechnology Information. Available at: [Link]

  • UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. (n.d.). ResearchGate. Available at: [Link]

  • Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. (2017). ResearchGate. Available at: [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI. Available at: [Link]

  • Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. (2024). National Center for Biotechnology Information. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • The UV-vis spectra of the synthesized molecules recorded in different solvents (a) 3, (b) 3a, (c) 3b and (d) 3c. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis and DFT/DNP modeling study of new 2-amino-5-arylazothiazole derivatives as potential antibacterial agents. (n.d.). MDPI. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Molecular Electrostatic Potentials. (2025). ResearchGate. Available at: [Link]

  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. Available at: [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. (2018). Journal of Chemical Education. Available at: [Link]

  • Jove Protocol 5502 Cyclic Voltammetry CV. (n.d.). Scribd. Available at: [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). Michigan State University Chemistry Department. Available at: [Link]

  • Cyclic Voltammetry of Organic Compounds. (n.d.). ResearchGate. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). [No Source Found].
  • Exploring the (Very Flat) Potential Energy Landscape of R-Br…π Interactions with Accurate CCSD(T) and SAPT Techniques. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Electrostatic Interactions Between Molecules. (n.d.). [No Source Found].
  • Frontier molecular orbitals (HOMO/LUMO) of the entitled compounds (TCAH1−TCAH8). (n.d.). ResearchGate. Available at: [Link]

  • CONFORMATIONAL ANALYSIS OF THIAZOLE-5-CARBOXYLIC ACID USING DFT/TD-DFT METHODS. (2020). DergiPark. Available at: [Link]

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Hydrogen Bonding Capacity of 5-Bromothiazole-2-carboxamide: A Structural & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles the hydrogen bonding (H-bonding) and non-covalent interaction landscape of 5-Bromothiazole-2-carboxamide .[1] As a scaffold frequently utilized in fragment-based drug discovery (FBDD) and kinase inhibitor design, understanding its specific interaction vectors is critical for lead optimization.[1][2]

This molecule is not merely a static donor/acceptor system; it acts as a conformational switch .[1] The interplay between an intramolecular hydrogen bond (which "locks" the molecule's planarity) and the electron-withdrawing bromine atom (which modulates acidity and offers a halogen-bonding handle) defines its utility in binding pockets.

Part 1: Structural Anatomy & Pharmacophore

To accurately model this molecule, we must first define the active vectors available for supramolecular interaction.[1] The this compound core presents a polarized landscape dominated by three distinct interaction types: Classical H-Bonding , Chalcogen Interactions , and Halogen Bonding .[1]

The Interaction Inventory
FeatureTypeCountMechanism & Strength
Amide

Donor (HBD)2Primary Vector. The protons are electronically acidified by the electron-deficient thiazole ring and the 5-Br substituent, making them stronger donors than standard benzamides.[1] (Note: One proton is often sequestered intramolecularly).[1]
Amide

Acceptor (HBA)1Strong Acceptor. The carbonyl oxygen is the primary acceptor. Its basicity is slightly attenuated by the heteroaromatic ring but remains a potent vector for backbone interactions in proteins.[1]
Thiazole Nitrogen (N3) Acceptor (HBA)1Context-Dependent. In the free ligand state, this nitrogen often acts as an acceptor for the amide proton (intramolecular). In a protein pocket, it can switch to bind water or Ser/Thr residues.[1]
Bromine (C5-Br)

-Hole Donor
1Halogen Bond. The Br atom exhibits a positive electrostatic potential cap (

-hole) along the C-Br bond axis, capable of binding backbone carbonyls or aromatic

-systems.[1]
Thiazole Sulfur (S1) Chalcogen Donor1Weak/Structural. Can participate in S...O or S...

interactions, often stabilizing the ligand's conformation rather than driving binding affinity.
The "Electronic Turbocharger": Effect of 5-Bromine

The bromine atom at position 5 is not passive.[1] Through its inductive electron-withdrawing effect (-I), it pulls electron density from the thiazole ring.[1]

  • Impact on H-Bonding: This electron withdrawal propagates to the C2-position, making the amide protons more acidic (higher partial positive charge). Consequently, This compound is a stronger H-bond donor than its non-brominated analog.[1]

Part 2: Conformational Dynamics (The "Lock" Mechanism)

The most critical aspect of this molecule's behavior is its conformational preference. Unlike a freely rotating phenyl-amide, the thiazole-2-carboxamide system is rigidified by an intramolecular network.[1]

The Intramolecular Lock

In non-polar solvents and the gas phase, the molecule predominantly adopts a planar S,O-syn conformation (also described as the anti arrangement of the C=O and C=N bonds).

  • Driving Force: An intramolecular hydrogen bond forms between one amide proton and the thiazole nitrogen (N3).[1]

  • Geometry: This forms a pseudo-5-membered ring ($ \text{N}{\text{amide}}-\text{H} \cdots \text{N}{\text{thiazole}} $).[1]

  • Consequence:

    • Planarity: The molecule becomes flat, improving membrane permeability by "hiding" polar groups (the "Chameleon Effect").[1]

    • Vector Masking: The N3 acceptor and one NH donor are effectively "neutralized" internally.[1]

    • S...O Interaction: The Carbonyl Oxygen is forced into proximity with the Thiazole Sulfur.[1] This creates a stabilizing 1,5-chalcogen interaction ($ \text{S} \cdots \text{O} $), further locking the conformation.

Visualization of the Signaling/Interaction Pathway

The following diagram illustrates the transition from the "Locked" free state to the "Open" bound state often required in enzyme pockets.

G cluster_0 Internal Forces FreeLigand Free Ligand (Solution/Vacuum) LockedState LOCKED Conformation (Intramolecular H-Bond) FreeLigand->LockedState N-H...N(3) Bond S...O Interaction EnergyBarrier Desolvation & conformational Penalty LockedState->EnergyBarrier Pocket Entry BoundState BOUND State (Protein Pocket) EnergyBarrier->BoundState Bond Rupture Interaction1 Protein Backbone (Glu/Asp/C=O) BoundState->Interaction1 External H-Bonds

Caption: Transition from the energetically favored intramolecular 'Locked' state to the biologically active 'Bound' state.

Part 3: Experimental Profiling Protocols

To empirically validate the H-bonding capacity of this specific scaffold, the following self-validating protocols are recommended.

NMR Titration (The "Gold Standard" for H-Bond Strength)

This protocol measures the chemical shift perturbation of the amide protons upon adding a reference acceptor, quantifying donor strength.

Protocol:

  • Solvent: Dissolve this compound (5 mM) in a non-polar, non-H-bonding solvent (e.g.,

    
     or 
    
    
    
    ). Note: If solubility is poor, use a dilute mixture with DMSO-d6, but be aware DMSO competes for H-bonds.[1]
  • Titrant: Prepare a solution of a standard H-bond acceptor (e.g., DMSO-d6 or tetrabutylammonium chloride) in the same solvent.[1]

  • Measurement: Acquire

    
    -NMR spectra at 0, 0.5, 1.0, 2.0, and 5.0 equivalents of titrant.
    
  • Analysis: Monitor the downfield shift (

    
    ) of the amide protons.
    
    • Interpretation: A large

      
       (> 2 ppm) indicates a strong H-bond donor.[1] If one proton shifts significantly less than the other, it confirms the "Locked" conformation (one proton is already H-bonded internally to N3).
      
Crystallographic Database Validation (CSD)

Before synthesizing derivatives, validate the interaction geometry using existing data.

  • Tool: Cambridge Structural Database (CSD).[1]

  • Search Query: Define the substructure S-C(=N)-C(=O)-N.

  • Metric: Measure the torsion angle

    
    .
    
    • 0° (Syn) indicates S...O interaction (Locked).[1]

    • 180° (Anti) indicates N...O repulsion (Open).[1]

  • Expected Result: Thiazole-2-carboxamides overwhelmingly crystallize in the planar, locked conformation unless sterically hindered.[1]

Part 4: Medicinal Chemistry Applications

In drug development, this molecule is rarely a standalone drug but a "warhead" or linker.[1]

Fragment Growing via the Bromine Handle

The 5-Br position is a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

  • Strategy: Replace Br with an aryl/heteroaryl group to reach into deep hydrophobic pockets.[1]

  • H-Bond Implication: Substituting Br with a carbon group removes the electron-withdrawing halogen.[1] This decreases the acidity of the amide protons, potentially weakening the H-bond donor strength. To maintain potency, consider replacing Br with a nitrile (-CN) or trifluoromethyl (-CF3) group to preserve the electronic activation of the amide.

Bioisosteric Replacement

This compound is often used as a bioisostere for:

  • Benzamides: The thiazole is more polar and lipophilic efficient.[1]

  • Pyridine-2-carboxamides: The thiazole sulfur offers a different electrostatic surface (positive potential on the face) compared to the pyridine ring.

References

  • Cooperative hydrogen bonding in thiazole...water complexes. Source: Journal of Chemical Physics (via NIH/PubMed). Context: Defines the fundamental N...H and O...H interaction preferences of the thiazole core.[1] URL:[Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Context: Validates the "pseudocyclic" intramolecular H-bonding conformation in c-Met inhibitors. URL:[Link]

  • The Halogen Bond in the Design of Functional Supramolecular Materials. Source: Chemical Reviews (via NIH).[1] Context: Provides the theoretical basis for the strength and directionality of the C-Br...Acceptor halogen bond. URL:[Link][1]

  • PubChem Compound Summary: 2-Bromothiazole-5-carboxylic acid derivatives. Source: National Center for Biotechnology Information (2025). Context: Physical property data and structural identifiers for bromothiazole derivatives.[1][3][4][5] URL:[Link][1]

  • Weak Hydrogen Bonds in Thiazole Derivatives: An AIM Topological Analysis. Source: Scientific & Academic Publishing. Context: Computational analysis (Atoms in Molecules) of intramolecular interactions in substituted thiazoles. URL:[Link]

Sources

Methodological & Application

Synthesis of 5-Bromothiazole-2-carboxamide from ethyl 2-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Two-Step Synthesis of 5-Bromothiazole-2-carboxamide from Ethyl 2-Thiazolecarboxylate

Audience: Researchers, scientists, and drug development professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. This document provides a comprehensive, field-tested guide for its synthesis, starting from the commercially available ethyl 2-thiazolecarboxylate. The synthesis is presented as a robust two-step process: (1) regioselective electrophilic bromination at the C5 position using N-Bromosuccinimide (NBS), and (2) subsequent aminolysis of the ethyl ester to the primary amide. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, step-by-step protocols, and includes troubleshooting advice to ensure high yield and purity, empowering researchers to reliably produce this valuable intermediate for drug discovery pipelines.

Overall Synthetic Pathway

The transformation from ethyl 2-thiazolecarboxylate to this compound is efficiently achieved in two sequential, high-yielding steps. The pathway is designed for clarity and reproducibility in a standard laboratory setting.

G A Ethyl 2-Thiazolecarboxylate (Starting Material) B Ethyl 5-bromo-2-thiazolecarboxylate (Intermediate) A->B Step 1: C5-Bromination NBS, Acetonitrile C This compound (Final Product) B->C Step 2: Aminolysis NH3 in MeOH

Caption: Two-step synthesis of this compound.

Part 1: Regioselective C5-Bromination of Ethyl 2-Thiazolecarboxylate

Scientific Rationale and Mechanistic Insight

The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. However, the C2 position is substituted with an electron-withdrawing ethyl carboxylate group, which deactivates the ring towards electrophilic attack. Despite this deactivation, the C5 position remains the most nucleophilic and sterically accessible site for electrophiles.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[1] It serves as a safe and reliable source of an electrophilic bromine species (Br+). The reaction proceeds via a classic electrophilic aromatic substitution mechanism where the π-electrons of the thiazole ring attack the bromine atom of NBS. The use of a polar aprotic solvent like acetonitrile facilitates the reaction without competing in side reactions. Careful temperature control is crucial to prevent potential over-bromination, which can occur at the C4 position under more forcing conditions.[2]

Experimental Protocol: Synthesis of Ethyl 5-bromo-2-thiazolecarboxylate

This protocol details the controlled bromination of the starting material.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Equiv.
Ethyl 2-thiazolecarboxylate157.185.00 g31.81.0
N-Bromosuccinimide (NBS)177.985.95 g33.41.05
Acetonitrile (CH₃CN)41.05100 mL--
Saturated NaHCO₃ (aq)-50 mL--
Saturated Na₂S₂O₃ (aq)-50 mL--
Brine-50 mL--
Ethyl Acetate (EtOAc)88.11200 mL--
Anhydrous MgSO₄120.3710 g--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-thiazolecarboxylate (5.00 g, 31.8 mmol). Dissolve the starting material in 100 mL of acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. In a single portion, add N-bromosuccinimide (5.95 g, 33.4 mmol).

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature while stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexanes; Visualization: UV light). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Work-up & Extraction:

    • Dissolve the residue in ethyl acetate (150 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (1 x 50 mL), saturated aqueous sodium thiosulfate (1 x 50 mL) to quench any remaining bromine, and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of 10-20% ethyl acetate in hexanes. The expected product is typically a white to off-white solid.

Part 2: Aminolysis of Ethyl 5-Bromo-2-thiazolecarboxylate

Scientific Rationale and Mechanistic Insight

The conversion of an ester to a primary amide is achieved via aminolysis.[] This reaction involves the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester by ammonia (NH₃).[4] The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5] Subsequently, the ethoxide anion is eliminated, and a proton transfer results in the formation of the stable amide and ethanol as a byproduct. Using a saturated solution of ammonia in methanol provides a high concentration of the nucleophile and a suitable solvent system, often allowing the reaction to proceed efficiently at room temperature.

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of the brominated ester intermediate to the final amide product.

Table 2: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Equiv.
Ethyl 5-bromo-2-thiazolecarboxylate236.085.00 g21.21.0
7N Ammonia in Methanol-100 mL~700~33
Diethyl Ether74.1250 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL pressure-rated flask equipped with a magnetic stir bar, dissolve ethyl 5-bromo-2-thiazolecarboxylate (5.00 g, 21.2 mmol) in a 7N solution of ammonia in methanol (100 mL).

  • Reaction Execution: Seal the flask tightly and stir the mixture at room temperature for 12-24 hours. The formation of a precipitate is often observed as the reaction progresses. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the starting ester is fully consumed.

  • Isolation:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether (2 x 25 mL) to remove any soluble impurities.

  • Purification: Air-dry the collected solid. This procedure typically yields the final product, this compound, as a white to pale yellow solid with high purity (>95%). Further purification is generally not required.

Experimental Workflow and Data Management

A systematic workflow ensures reproducibility and accurate data logging throughout the synthesis.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Aminolysis S1_Setup 1. Reaction Setup (Ester, CH3CN, 0°C) S1_Add 2. Add NBS S1_Setup->S1_Add S1_React 3. React & Monitor (TLC) S1_Add->S1_React S1_Workup 4. Quench & Work-up (Extraction) S1_React->S1_Workup S1_Purify 5. Purify (Chromatography) S1_Workup->S1_Purify S1_Char 6. Characterize Intermediate (NMR, MS) S1_Purify->S1_Char S2_Setup 7. Reaction Setup (Intermediate, NH3/MeOH) S1_Char->S2_Setup Proceed with pure intermediate S2_React 8. React & Monitor (TLC) S2_Setup->S2_React S2_Isolate 9. Isolate Product (Filtration) S2_React->S2_Isolate S2_Char 10. Characterize Final Product (NMR, MS, m.p.) S2_Isolate->S2_Char

Caption: Detailed experimental workflow for the two-step synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Step 1: Incomplete Bromination - Inactive NBS.- Insufficient reaction time/temperature.- Use freshly opened or recrystallized NBS.[2]- Allow the reaction to stir longer at room temperature, monitoring by TLC.
Step 1: Multiple Spots on TLC (Over-bromination) - Reaction temperature too high.- Excess NBS used.- Maintain the reaction at 0°C for a longer period before allowing it to warm.- Use precisely 1.05 equivalents of NBS.
Step 2: Incomplete Aminolysis - Insufficient reaction time.- Low concentration of ammonia solution.- Extend the reaction time to 24-48 hours.- Ensure a 7N (or higher) concentration of ammonia in methanol is used.
Final Product is Discolored - Impurities from the bromination step.- Degradation during work-up.- Ensure the intermediate is purified by column chromatography before proceeding.- Avoid excessive heat during solvent removal.

References

  • Li, X., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 135-150. Available from: [Link]

  • Google Patents. (2009). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • ChemistNATE. (2021). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]

  • Singh, P. P., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 925. Available from: [Link]

  • Google Patents. (1949). US2464094A - Process for the amidation of esters.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wang, Z., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(11), 1999. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

Sources

Suzuki-Miyaura coupling protocols using 5-Bromothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromothiazole-2-carboxamide

Executive Summary

The 2-aminothiazole and thiazole-2-carboxamide motifs are privileged structures in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Dasatinib) and anti-infectives. However, the functionalization of This compound via Suzuki-Miyaura coupling presents distinct challenges: catalyst poisoning by the thiazole sulfur, competitive dehalogenation, and potential hydrolysis of the amide functionality.

This guide provides two validated protocols: a General Purpose Method utilizing robust bis-phosphine palladium catalysis, and a High-Performance Method employing third-generation Buchwald precatalysts for sterically demanding substrates.

Scientific Background & Strategic Considerations

The Substrate Profile
  • Electronic Activation: The C2-carboxamide group is a strong electron-withdrawing group (EWG). This lowers the electron density of the thiazole ring, significantly activating the C5-Br bond towards oxidative addition by Pd(0).

  • Coordination Risks: The thiazole nitrogen (N3) and the sulfur (S1) are soft Lewis bases capable of coordinating to Palladium, potentially displacing ligands and forming inactive "palladium black." The C2-amide oxygen can also act as a directing group, potentially stabilizing off-cycle intermediates.

Catalyst Selection Logic
  • Pd(dppf)Cl₂ (The "Workhorse"): The large bite angle of the bidentate dppf ligand stabilizes the Pd center and accelerates reductive elimination, which is crucial for preventing

    
    -hydride elimination or dehalogenation side reactions common in heteroaryl couplings.
    
  • XPhos Pd G3 (The "Specialist"): For sterically hindered boronic acids, bulky monodentate biaryl phosphines (like XPhos) facilitate transmetallation and reductive elimination through steric bulk, while the precatalyst scaffold ensures rapid, reliable activation of Pd(0).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific annotations regarding thiazole-mediated catalyst inhibition.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast due to C2-EWG) Pd0->OxAdd + 5-Br-Thiazole Intermediate1 Pd(II) Oxidative Complex Ar-Pd(II)-Br OxAdd->Intermediate1 Transmetal Transmetallation Rate Limiting Step Intermediate1->Transmetal + Activated Boronate Poison Catalyst Poisoning (Pd-S / Pd-N coordination) Intermediate1->Poison Ligand Displacement BaseStep Base Activation (Boronate Formation) BaseStep->Transmetal Activates Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->Pd0 - Product Poison->Pd0 Reversible (High Temp)

Figure 1: Catalytic cycle highlighting the oxidative addition advantage of the electron-deficient thiazole and the risk of sulfur-mediated poisoning.

Experimental Protocols

Protocol A: General Purpose (Robust)

Best for: Unhindered aryl boronic acids, initial screening, cost-efficiency.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the thiazole (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to thiazole) and 2.0 M aq. Na₂CO₃ (3.0 equiv) via syringe.

  • Reaction: Heat to 80–90°C for 4–12 hours. (Note: Vigorous stirring is essential for the biphasic mixture).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern).

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water (x2) and brine (x1). Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Why this works: The dppf ligand is highly resistant to displacement by the thiazole sulfur, ensuring the catalyst stays active.

Protocol B: High-Performance (Sterically Demanding)

Best for: Ortho-substituted boronic acids, heteroaryl boronic acids, or when Protocol A fails.

Reagents:

  • This compound (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (or G2) (1–3 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (0.5 M aqueous or solid added pre-purge) (3.0 equiv)

  • Solvent: THF / Water (10:1 ratio)

Procedure:

  • Setup: Charge flask with thiazole, boronic acid, XPhos Pd G3, and solid K₃PO₄.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed THF and degassed water (ratio 10:1).

  • Reaction: Heat to 60°C (milder temp due to higher catalyst activity) for 2–6 hours.

  • Workup: Similar to Protocol A.

Why this works: The bulky XPhos ligand creates a "protective shell" around the Pd center, preventing sulfur coordination while facilitating the coupling of bulky partners.

Comparative Data & Optimization

ParameterProtocol A (dppf)Protocol B (XPhos G3)
Primary Use Standard Aryl Boronic AcidsHindered / Heteroaryl Boronic Acids
Temperature 80–100°C40–60°C
Base Sensitivity Low (Carbonate is mild)Medium (Phosphate is stronger)
Water Tolerance High (Biphasic)Moderate (Miscible/Low water)
Cost LowHigh
Avg. Yield 75–85%85–95%
Optimization Workflow (Decision Tree)

OptimizationTree Start Start: Protocol A (Pd(dppf)Cl2 / Na2CO3) CheckYield Analyze Yield (LC-MS) Start->CheckYield Success Yield > 80% Scale Up CheckYield->Success Good Conversion FailDehalo Issue: Hydrodehalogenation (Product is Thiazole-H) CheckYield->FailDehalo Des-Bromo Product FailStart Issue: No Reaction (SM Recovery) CheckYield->FailStart SM Remains FailHomo Issue: Homocoupling (Ar-Ar dimer) CheckYield->FailHomo Dimer Formed SolDehalo Use Anhydrous Conditions Switch to Toluene/Dioxane (dry) Base: CsF FailDehalo->SolDehalo SolStart Switch to Protocol B (XPhos Pd G3) Increase Temp to 100°C FailStart->SolStart SolHomo Degas Solvents Longer Add dropwise Boronic Acid FailHomo->SolHomo

Figure 2: Optimization logic for troubleshooting common Suzuki coupling failures.

Troubleshooting & "Pro-Tips"

  • Dehalogenation (The "Reduction" Problem):

    • Symptom:[1][2][3][4][5][6][7][8][9] LC-MS shows a mass corresponding to [M-Br+H].

    • Cause: In aqueous media, Pd-hydride species can form. Thiazoles are particularly prone to this.

    • Fix: Switch to anhydrous toluene or n-Butanol as solvent. Use CsF or anhydrous K₃PO₄ as the base.

  • Amide Hydrolysis:

    • Symptom:[1][2][3][4][5][6][7][8][9][10] Conversion of carboxamide to carboxylic acid.

    • Cause: High temperature + strong base (NaOH/KOH).

    • Fix: Stick to Na₂CO₃ or K₃PO₄. Avoid temperatures >100°C. If necessary, use a non-aqueous base like Cs₂CO₃ in DMF.

  • Catalyst Poisoning:

    • Symptom:[1][2][3][4][5][6][7][8][9][10] Reaction stalls at 20-30% conversion despite excess reagents.

    • Fix: This is likely sulfur coordination.[7] Switch to Protocol B (XPhos/SPhos). The bulky ligands prevent the thiazole sulfur from binding to the Pd center.

References

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. [Link]

  • Meringdal, J. W., & Menche, D. (2025).[11] Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.[11] Chemical Society Reviews.[11] [Link]

  • Li, H., et al. (2014).[12] Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives.[6] Organic Letters. [Link]

Sources

Procedure for the Dehydration of 5-Bromothiazole-2-carboxamide to 5-Bromothiazole-2-carbonitrile: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromothiazole-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The thiazole scaffold is a recognized pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a comprehensive, field-proven guide for the efficient synthesis of 5-Bromothiazole-2-carbonitrile via the dehydration of its primary amide precursor, 5-Bromothiazole-2-carboxamide. We present two robust protocols: a classical approach using the powerful dehydrating agent phosphorus oxychloride (POCl₃) and a modern, milder alternative employing cyanuric chloride. This guide is designed to equip researchers with a deep understanding of the reaction's causality, detailed step-by-step procedures, and critical troubleshooting insights to ensure reproducible, high-yield synthesis.

Scientific Foundation: The Chemistry of Amide Dehydration

The conversion of a primary amide to a nitrile is a fundamental dehydration reaction in organic synthesis, formally involving the removal of a water molecule from the carboxamide moiety.[4][5] The core principle of this transformation relies on the activation of the amide's carbonyl oxygen. This is achieved by converting the hydroxyl group of the amide's tautomeric imidic acid form into a superior leaving group.[6]

Strong dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) accomplish this by reacting with the carbonyl oxygen, which acts as a nucleophile.[6][7] This initial step forms a highly reactive intermediate. A subsequent base-assisted elimination of two protons and the activated oxygen species generates the stable carbon-nitrogen triple bond of the nitrile.

The choice of dehydrating agent is critical and depends on the substrate's sensitivity to harsh conditions like high temperatures or strong acids. While classical reagents like POCl₃ are effective and widely used, they can be aggressive.[7] Milder, modern reagents have been developed for substrates bearing sensitive functional groups. Among these, the combination of cyanuric chloride and N,N-dimethylformamide (DMF) has proven highly effective for the dehydration of heterocyclic carboxamides under gentle conditions, often resulting in excellent yields.[8][9]

Generalized Reaction Mechanism

The diagram below illustrates the generally accepted mechanism for amide dehydration using an electrophilic phosphorus-based reagent like POCl₃.

Amide Dehydration Mechanism cluster_0 Step 1: Activation of Carbonyl Oxygen cluster_1 Step 2: Elimination Cascade Amide This compound Intermediate Activated O-Phosphoryl Imidate Intermediate Amide->Intermediate Nucleophilic Attack Reagent Dehydrating Agent (e.g., POCl₃) Reagent->Intermediate Nitrile 5-Bromothiazole-2-carbonitrile Intermediate->Nitrile E2-like Elimination Base Base (e.g., Pyridine or Et₃N) Base->Intermediate Deprotonation Byproduct Byproducts (e.g., H₂PO₃Cl, HCl)

Caption: Generalized mechanism of amide to nitrile dehydration.

Materials and Reagents

Proper preparation and handling of all materials are essential for the success and safety of the experiment.

ReagentCAS No.FormulaM.W. ( g/mol )Key Hazards
This compound957345-64-1C₄H₃BrN₂OS207.05Harmful if swallowed, Skin/Eye Irritant[10]
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33Severe skin burns and eye damage, Toxic if inhaled
Cyanuric Chloride108-77-0C₃Cl₃N₃184.41Toxic if swallowed, Causes severe skin burns
Pyridine (anhydrous)110-86-1C₅H₅N79.10Flammable, Harmful if swallowed/inhaled/in contact with skin
N,N-Dimethylformamide (DMF, anhydrous)68-12-2C₃H₇NO73.09Flammable, Reproductive toxicity, Irritant
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Skin/Eye Irritant, Suspected carcinogen
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Highly flammable, Eye irritant, Drowsiness
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01None
Magnesium Sulfate (MgSO₄, anhydrous)7487-88-9MgSO₄120.37None

Detailed Experimental Protocols

Safety First: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Protocol A: Classical Dehydration with Phosphorus Oxychloride (POCl₃)

This protocol is a robust and widely applicable method, valued for its effectiveness, though it requires careful handling of the corrosive reagent.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.07 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous pyridine (25 mL) to the flask. Stir the mixture at room temperature to form a suspension. Causality Note: Pyridine acts as both the solvent and an acid scavenger to neutralize the HCl generated during the reaction.[7]

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon adding the reactive POCl₃.

  • Reagent Addition: While stirring vigorously, add phosphorus oxychloride (1.4 mL, 15.0 mmol, 1.5 equiv) dropwise to the cold suspension over 15 minutes using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 115 °C) using a heating mantle. Maintain the reflux for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot (more polar) and the appearance of the product spot (less polar) indicates completion.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over 200 g of crushed ice in a large beaker with stirring. Caution: This quenching process is highly exothermic. Perform it slowly.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash them sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 50 mL), and finally, saturated brine (1 x 50 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 5-Bromothiazole-2-carbonitrile as a solid.

Protocol B: Mild Dehydration with Cyanuric Chloride/DMF

This modern protocol is ideal for substrates that may be sensitive to high temperatures or strongly acidic conditions, offering mild reaction conditions and generally high yields.[8][9]

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.07 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (30 mL).

  • Reagent Addition: To this solution, add cyanuric chloride (2.03 g, 11.0 mmol, 1.1 equiv) in one portion at room temperature. An initial mild exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70 °C using a heating mantle for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol A.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL). Note: The product may also be extractable with ethyl acetate if DCM is not preferred.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, followed by saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5-Bromothiazole-2-carbonitrile.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process from setup to final product analysis.

Experimental Workflow start Start: this compound setup 1. Reaction Setup (Flask, Stirrer, Atmosphere) start->setup reaction 2. Reagent Addition & Reaction (Protocol A or B) setup->reaction workup 3. Quenching & Aqueous Work-up reaction->workup extraction 4. Solvent Extraction workup->extraction purification 5. Drying, Concentration & Purification extraction->purification analysis 6. Product Characterization (NMR, MS, Yield) purification->analysis end_product End: Pure 5-Bromothiazole-2-carbonitrile analysis->end_product

Caption: High-level workflow for nitrile synthesis.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Deactivated or wet reagents/solvents.1. Extend reaction time and/or increase temperature slightly. Confirm with TLC.2. Use freshly opened or properly dried anhydrous solvents and high-purity reagents.
Low Yield 1. Inefficient extraction.2. Loss during purification.3. Incomplete reaction.1. Perform additional extractions (e.g., 5 instead of 3). Ensure proper phase separation.2. Combine all fractions containing the product during chromatography. Avoid overly aggressive purification steps.3. See "Incomplete Reaction" above.
Formation of Side Products 1. Reaction temperature too high (especially for POCl₃).2. Presence of water leading to hydrolysis of reagents or product.1. Maintain the recommended temperature. For sensitive substrates, use the milder Protocol B.2. Ensure all glassware is flame-dried and solvents are anhydrous.
Difficulty in Removing Pyridine/DMF 1. Insufficient washing during work-up.1. For pyridine, use additional 1 M HCl washes.2. For DMF, perform multiple washes with water or brine; DMF is water-soluble.

References

  • Jha, S. Dehydration of Amides to Nitriles: A Review. ResearchGate. [Link]

  • Procopiou, P. A., et al. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules. [Link]

  • Royal Society of Chemistry. Recent developments in dehydration of primary amides to nitriles. [Link]

  • Google Patents.
  • Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]

  • ResearchGate. Dehydration of Amides to Nitriles: A Review (Full Text). [Link]

  • El-Faham, A., et al. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-carboxythiazole. [Link]

  • Chemistry Steps. Preparation of Nitriles. [Link]

  • Google Patents. The preparation method of 2-thiazole carboxaldehyde compounds.
  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). [Link]

  • Organic Chemistry Data. Amide to Nitrile - Common Conditions. [Link]

  • Auctoresonline. Note on Benzothiazole used in Modern Day Drug Designing and Development. [Link]

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • MDPI. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. [Link]

  • ACS Publications. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]

  • Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Ethyl 2-bromothiazole-5-carboxylate in Pharmaceutical Synthesis. [Link]

  • PubChem. 2-Bromo-1,3-thiazole-5-carbonitrile. [Link]

Sources

C-H activation techniques involving 5-Bromothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

5-Bromothiazole-2-carboxamide (CAS: N/A for specific isomer, generic thiazole derivatives common) represents a bifunctional scaffold critical in the synthesis of kinase inhibitors (e.g., Dasatinib analogues) and fungicides. Its structure presents a unique "reactivity dichotomy" for C-H activation methodologies:

  • As an Electrophile (C5-Br): The C5-Bromine is a highly reactive handle for oxidative addition. In "Direct Arylation" protocols, this molecule serves as the aryl halide partner, coupling with simple arenes (Ar-H) via a Concerted Metallation-Deprotonation (CMD) mechanism. This avoids the need for pre-metallated reagents (boronic acids/stannanes).

  • As a Directing Scaffold (C2-CONH₂): The carboxamide group is a potent Lewis basic directing group (DG). While the thiazole ring itself lacks adjacent C-H bonds for ortho-direction (C5 is brominated, C4 is meta-like), the amide can direct C-H functionalization on N-substituted pendants or facilitate intermolecular coordination.

Scope of this Guide: This protocol focuses on the Pd-catalyzed Direct Heteroarylation , utilizing this compound as the electrophilic coupling partner. This is the most atom-economical route to synthesize 5-arylthiazole-2-carboxamides, bypassing the instability associated with 2-thiazolyl-boronic acids.

Part 2: Mechanistic Principles (The CMD Pathway)

To successfully deploy this molecule in C-H activation, one must understand that the "activation" occurs on the coupling partner (the nucleophile), while the 5-Bromothiazole undergoes classical oxidative addition.

The Catalytic Cycle (CMD Mechanism):

  • Oxidative Addition: Pd(0) inserts into the C5-Br bond of the thiazole.

  • Ligand Exchange: A carboxylate (Pivalate or Acetate) replaces the bromide on Palladium.

  • C-H Activation (CMD Step): The carboxylate ligand acts as an intramolecular base, deprotonating the incoming Arene (Ar-H) while simultaneously forming the Pd-C bond. This is the rate-determining step.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Critical Control Point: The 2-carboxamide group (


) can competitively bind Pd(II), potentially poisoning the catalyst. The use of bulky phosphine ligands or specific solvent systems (e.g., DMA/Pivalic Acid) is required to prevent this "catalyst sequestration."
Visualizing the Pathway

CMD_Mechanism cluster_0 Critical Interaction Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Insertion into C5-Br) Pd0->OxAdd + 5-Br-Thiazole LigEx Ligand Exchange (Br replaced by RCOO-) OxAdd->LigEx + RCOOH / - HBr CMD CMD Step (C-H Cleavage of Ar-H) LigEx->CMD + Ar-H (Coupling Partner) RedElim Reductive Elimination (Product Release) CMD->RedElim Formation of Biaryl Pd Complex RedElim->Pd0 - Product Note Pivalate acts as proton shuttle Note->CMD

Figure 1: The Concerted Metallation-Deprotonation (CMD) cycle. The 5-Bromothiazole enters at the Oxidative Addition step, while the C-H activation occurs on the coupling partner during the CMD step.

Part 3: Experimental Protocols

Protocol A: Direct Heteroarylation of Thiophenes/Furans

Target Application: Coupling this compound with electron-rich heteroarenes (e.g., 2-methylthiophene) to create bi-heteroaryl scaffolds.

Reagents & Equipment:

  • Substrate 1: this compound (1.0 equiv)

  • Substrate 2: Heteroarene (e.g., 2-methylthiophene) (1.5 – 2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃HBF₄ (10 mol%) or SPhos (for sterically demanding cases)

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%) – Crucial for CMD mechanism

  • Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-activation:

    • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PCy₃HBF₄ (36.8 mg, 0.10 mmol).

    • Add 1 mL of DMA and stir at room temperature for 10 minutes to form the active catalytic species. Note: The solution should turn from orange to pale yellow/clear.

  • Reaction Assembly:

    • Add this compound (207 mg, 1.0 mmol) to the vial.

    • Add K₂CO₃ (276 mg, 2.0 mmol) and Pivalic Acid (30.6 mg, 0.3 mmol).

    • Add the Heteroarene coupling partner (1.5 mmol).

    • Add remaining DMA to reach a total volume of 0.2 M (5 mL total).

  • Execution:

    • Seal the vial with a Teflon-lined crimp cap.

    • Heat the reaction block to 100–110 °C for 12–16 hours.

    • Process Check: Monitor via LC-MS. Look for the disappearance of the bromide (M+ and M+2 pattern) and emergence of the biaryl peak.

  • Work-up:

    • Cool to room temperature.[1] Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with Brine (3 x 10 mL) to remove DMA. Caution: Amides are water-soluble; avoid excessive aqueous washing or use n-Butanol extraction if yield is low.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-50% EtOAc/Hexanes).

Data Interpretation Table:

ParameterSpecificationObservation/Action
PivOH Load 30 mol%If conversion <50%, increase to 100 mol% (stoichiometric). PivOH lowers the energy barrier for C-H cleavage.
Solvent DMABest for solubility of the amide. If product is non-polar, Toluene/o-Xylene may reduce hydrodebromination side products.
Temp 100-110°CDo not exceed 130°C; thermal decomposition of the carboxamide (dehydration to nitrile) may occur.
Protocol B: Amide-Directed C-H Activation (N-Aryl Derivatives)

Target Application: If the starting material is modified to an N-phenyl-5-bromothiazole-2-carboxamide, the amide can direct C-H activation onto the phenyl ring (ortho-position).

Reagents:

  • Substrate: N-Phenyl-5-bromothiazole-2-carboxamide

  • Coupling Partner: Alkyl/Aryl Iodide or Acrylate (for alkenylation)

  • Catalyst: Pd(OAc)₂ (10 mol%)[2]

  • Oxidant: AgOAc (2.0 equiv) – Required for oxidative C-H activation cycles

  • Solvent: HFIP (Hexafluoroisopropanol) – Promotes C-H activation via H-bonding

Workflow Logic:

  • The Pd coordinates to the amide Nitrogen and the Oxygen, forming a palladacycle with the ortho-C-H of the phenyl ring.

  • The 5-Br position on the thiazole remains intact if the reaction temperature is kept moderate (<80°C) and Ag(I) is used, as Ag precipitates halides, preventing oxidative addition at the thiazole-Br.

  • Warning: This is a high-risk protocol. High temps will trigger oxidative addition at the 5-Br.

Part 4: Troubleshooting & Optimization

Issue 1: Hydrodebromination (Loss of Br replaced by H)

  • Cause: The "CMD" cycle activates the C-H bond of the solvent or the formate source instead of the arene.

  • Solution: Switch solvent to non-acidic types (e.g., from DMF to Toluene). Increase the concentration of the coupling partner (Ar-H).

Issue 2: Catalyst Poisoning by the Thiazole Sulfur or Amide Nitrogen

  • Mechanism:[2][3][4][5][6] The thiazole nitrogen (N3) and the amide nitrogen are competent ligands.

  • Solution: Use Pd(OAc)₂ in higher loading (5-10%). Use Pivalic Acid as a co-solvent. The pivalate anion competes effectively for the metal center, keeping the cycle active.

Decision Tree for Conditions:

Optimization_Tree Start Select Coupling Partner Type1 Electron-Rich Heteroarene (Thiophene, Furan) Start->Type1 Type2 Electron-Deficient Arene (Polyfluorobenzene) Start->Type2 Cond1 Condition A: Pd(OAc)2, PCy3, K2CO3, PivOH Solvent: DMA Type1->Cond1 Standard CMD Cond2 Condition B: Pd(OAc)2, P(tBu)3, Ag2CO3 Solvent: Toluene Type2->Cond2 Requires stronger base/Ag

Figure 2: Condition selection guide based on the electronic nature of the C-H coupling partner.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497.

  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315-1345.

  • Gou, Q., et al. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3517–3521.

  • Derrick, S. D., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis... ACS Omega, 8(32), 29175–29193.

  • Li, H., et al. (2018). Recent Developments in C–H Activation for Materials Science. Materials, 11(4), 620.

Disclaimer: All protocols involve the use of transition metals and organic halides. Perform all reactions in a fume hood with appropriate PPE. 5-Bromothiazole derivatives may be skin sensitizers.

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 5-Bromothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. 5-Bromothiazole-2-carboxamide, in particular, serves as a versatile building block, offering a strategic point for diversification through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring, further activated by the 2-carboxamide group, renders the C5 position susceptible to attack by a wide range of nucleophiles, enabling the synthesis of diverse libraries of compounds for biological screening.

This comprehensive guide provides a detailed exploration of the conditions and protocols for performing nucleophilic aromatic substitution on this compound. We will delve into the mechanistic underpinnings of this reaction, explore the scope of suitable nucleophiles, and present detailed, step-by-step protocols for amination, thiolation, and alkoxylation reactions. Furthermore, we will discuss modern catalytic approaches that can facilitate these transformations under milder conditions.

Mechanistic Insights: The SNAr Pathway on an Electron-Deficient Heterocycle

Nucleophilic aromatic substitution on this compound proceeds via a classical addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the electron-deficient C5 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The electron-withdrawing 2-carboxamide group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. The subsequent elimination of the bromide leaving group restores the aromaticity of the thiazole ring, yielding the substituted product.

The rate of the reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent and base used. Generally, strong nucleophiles and polar aprotic solvents that can solvate the intermediate without protonating the nucleophile are preferred.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) This compound->Meisenheimer_Complex Addition of Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer_Complex Substituted_Product 5-Substituted-thiazole-2-carboxamide Meisenheimer_Complex->Substituted_Product Elimination of Br⁻ Leaving_Group Bromide (Br⁻) Meisenheimer_Complex->Leaving_Group

Caption: Generalized workflow for the SNAr reaction on this compound.

Optimizing Reaction Conditions: A Guide to Success

The successful execution of SNAr reactions on this compound hinges on the careful selection and optimization of several key parameters.

ParameterRecommendationRationale and Field-Proven Insights
Nucleophile Primary & secondary amines, thiols, alkoxides, phenoxidesThe choice of nucleophile is dictated by the desired functionality. Stronger nucleophiles will generally react more readily. For weaker nucleophiles, catalytic methods may be necessary.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile)These solvents effectively solvate the Meisenheimer complex without protonating the nucleophile, thus facilitating the reaction. The use of reprotoxic solvents like DMF and NMP should be minimized in favor of safer alternatives where possible.[2]
Base Inorganic bases (K₂CO₃, Cs₂CO₃), organic bases (Et₃N, DIPEA)The base serves to deprotonate the nucleophile (if necessary) and to neutralize the HBr generated during the reaction. The choice of base should be tailored to the pKa of the nucleophile.
Temperature 60-120 °CThe reaction temperature is a critical parameter to optimize. Higher temperatures can accelerate the reaction but may also lead to side product formation. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature.
Catalyst (Optional) Palladium or Copper complexesFor less reactive nucleophiles or to achieve milder reaction conditions, transition metal catalysis (e.g., Buchwald-Hartwig amination, Ullmann condensation) can be employed.[3][4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on this compound with representative nucleophiles. These should be considered as starting points, and optimization may be required for specific substrates.

Protocol 1: Amination with a Secondary Amine (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of 5-(piperidin-1-yl)thiazole-2-carboxamide.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add anhydrous DMF or DMSO to dissolve the starting material.

  • Add potassium carbonate (2.0 eq.) to the mixture.

  • Add piperidine (1.2-1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(piperidin-1-yl)thiazole-2-carboxamide.

Amination_Workflow Start Dissolve this compound in DMF/DMSO Add_Base Add K₂CO₃ Start->Add_Base Add_Amine Add Piperidine Add_Base->Add_Amine Heat Heat to 80-100 °C Add_Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 5-(Piperidin-1-yl)thiazole- 2-carboxamide Purify->Product

Caption: Experimental workflow for the amination of this compound.

Protocol 2: Thiolation with a Thiol (e.g., Sodium Thiomethoxide)

This protocol outlines a general procedure for the synthesis of 5-(methylthio)thiazole-2-carboxamide.

Materials:

  • This compound

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF or acetonitrile.

  • In a separate flask, prepare a solution or suspension of sodium thiomethoxide (1.1-1.3 eq.) in the same anhydrous solvent.

  • Slowly add the sodium thiomethoxide solution/suspension to the solution of this compound at room temperature.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-(methylthio)thiazole-2-carboxamide.

Protocol 3: Alkoxylation with an Alkoxide (e.g., Sodium Methoxide)

This protocol provides a general method for the synthesis of 5-methoxythiazole-2-carboxamide.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol or DMF

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.) and dissolve it in anhydrous methanol or DMF.

  • Add a solution of sodium methoxide (1.5-2.0 eq.) in methanol to the reaction mixture.

  • Heat the reaction mixture to reflux (for methanol) or 80-100 °C (for DMF) for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography to obtain 5-methoxythiazole-2-carboxamide.

Catalytic Approaches: Milder Conditions and Broader Scope

For challenging substrates or to avoid harsh reaction conditions, modern catalytic methods such as the Buchwald-Hartwig amination and the Ullmann condensation offer powerful alternatives.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is highly effective for the formation of C-N bonds and can be applied to the amination of this compound with a wide range of primary and secondary amines.[3]

Typical Conditions:

  • Catalyst: A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: A bulky, electron-rich phosphine ligand like XPhos, SPhos, or BrettPhos.

  • Base: A strong, non-nucleophilic base such as NaOtBu or LiHMDS.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane.

  • Temperature: 80-110 °C.

Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classic method for the formation of C-O and C-N bonds.[4] It is particularly useful for the coupling of this compound with phenols and other O-nucleophiles.

Typical Conditions:

  • Catalyst: A copper(I) source such as CuI or Cu₂O.

  • Ligand: Often, a ligand like 1,10-phenanthroline or an N,N-dimethylglycine is used to facilitate the reaction.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF or pyridine are commonly used.

  • Temperature: 100-160 °C.

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and versatile transformation that provides access to a wide array of functionalized thiazole derivatives. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently synthesize novel compounds with potential applications in drug discovery and development. The protocols and guidelines presented in this document offer a solid foundation for exploring the rich chemistry of this important heterocyclic building block.

References

  • Chen, W., et al. (2008). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Tetrahedron Letters, 49(29), 4435-4437.
  • Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules, 24(9), 1836.
  • Lohse, A., et al. (2007). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Byrkit, G. D., & Butler, R. B. (1951). 2-sulfanilamido-5-bromothiazoles.
  • Patil, S. G., et al. (2022). Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Journal of the American Chemical Society, 132(43), 15914-15917.
  • Li, J., et al. (2009). The preparation method of 2-thiazole carboxaldehyde compounds.
  • Jafari, M., et al. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
  • El-Sayed, H. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1458.
  • Chen, Y., et al. (2008). Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • Padmavathi, V., et al. (2001). Copper(I) Bromide-Mediated Synthesis of Novel 2-Arylthiazole-5-carboxylates from α-Diazo-β-Keto Esters and Aromatic Thioamides. Synthesis, 2001(13), 2021-2027.
  • Kuznetsov, M. L., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Monnier, F., & Taillefer, M. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Organic Process Research & Development, 21(11), 1735-1753.
  • Abdeen, S., et al. (2014). Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol.
  • Reddy, C. V., et al. (2014). Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry, 12(35), 6876-6883.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-20.
  • Fan, W., et al. (2019). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Beilstein Journal of Organic Chemistry, 15, 2398-2442.
  • Asian Publication Corporation. (2023). Carboxamide-Based Probe for Highly Selective Detection of Copper Ions. Asian Journal of Chemistry, 35(8), 2151-2158.
  • An, L., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journal of Organic Chemistry, 9, 2850-2856.
  • Patel, K. M., et al. (2017). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives.

Sources

Application Note: Strategic Incorporation of 5-Bromothiazole-2-carboxamide into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the incorporation of the 5-bromothiazole-2-carbonyl moiety into peptide backbones. This scaffold is a critical pharmacophore in medicinal chemistry, particularly for Proteolysis Targeting Chimeras (PROTACs) recruiting the Von Hippel-Lindau (VHL) E3 ligase, and in the design of kinase inhibitors.

Executive Summary & Chemical Logic

5-Bromothiazole-2-carboxamide represents a "masked" building block in peptide chemistry. While the thiazole ring is a privileged scaffold for biological activity, the primary carboxamide group (


) is chemically stable and poor at direct peptide coupling under standard mild conditions.

To utilize this compound effectively in peptide synthesis, one of two strategic pathways must be employed:

  • Activation via Hydrolysis: Converting the stable carboxamide into the reactive 5-bromothiazole-2-carboxylic acid , which can then be coupled to the N-terminus of a peptide using standard reagents (HATU/DIC).

  • Late-Stage Diversification: Utilizing the 5-bromo position as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) after the thiazole has been attached to the peptide.

This guide provides the definitive protocols for the Hydrolysis-Activation-Coupling workflow, ensuring high-yield incorporation of this moiety into therapeutic peptides.

Pre-Coupling Activation: The Hydrolysis Protocol

Since the carboxamide cannot be directly activated by carbodiimides or uronium salts, it must first be hydrolyzed. This step is critical to avoid "dead" reactions in the peptide synthesizer.

Mechanism of Action

Alkaline hydrolysis attacks the carbonyl carbon, releasing ammonia and forming the carboxylate salt. Subsequent acidification yields the free acid, ready for activation.

Protocol A: Alkaline Hydrolysis to 5-Bromothiazole-2-carboxylic Acid

Reagents:

  • Starting Material: this compound (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Acid: Hydrochloric Acid (HCl), 1.0 M

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in MeOH (concentration ~0.2 M).

  • Saponification: Add 2.0 M NaOH (3.0 equiv) dropwise.

  • Reflux: Heat the reaction mixture to 60°C for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: ~208 Da for acid vs. ~207 Da for amide; look for retention time shift).

  • Concentration: Evaporate the organic solvent (MeOH) under reduced pressure.

  • Acidification: Cool the remaining aqueous residue in an ice bath (

    
    ). Carefully acidify to pH ~2–3 using 1.0 M HCl. The product should precipitate as a white/off-white solid.
    
  • Isolation: Filter the precipitate, wash with cold water (

    
    ), and dry under high vacuum.
    
    • Yield Expectation: >85%[1][2]

    • Storage: Store at

      
      .[2] Stable for months.
      

Peptide Coupling Protocols[3]

Once converted to 5-Bromothiazole-2-carboxylic acid , the moiety behaves like a standard capping group. The electron-withdrawing nature of the thiazole ring and the bromine atom makes the carboxylic acid relatively acidic, requiring careful activation to prevent decarboxylation or side reactions.

Protocol B: Solid-Phase Peptide Coupling (SPPS)

Context: Attaching the thiazole moiety to the N-terminus of a resin-bound peptide.

Reagents:

  • Acid: 5-Bromothiazole-2-carboxylic acid (3.0 equiv relative to resin loading)

  • Coupling Agent: HATU (2.9 equiv) or DIC/Oxyma (3.0 equiv)

  • Base: DIPEA (6.0 equiv)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) carrying the deprotected N-terminal amine in DMF for 20 mins.

  • Activation: In a separate vial, dissolve the Thiazole Acid and HATU in DMF. Add DIPEA immediately before adding to the resin.

    • Critical Note: Do not pre-activate for >2 minutes. Long activation times can lead to ester formation with additives if using HOAt.

  • Coupling: Add the activated mixture to the resin. Shake/vortex at Room Temperature (RT) for 45–60 minutes .

  • Washing: Drain and wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).
  • Validation: Perform a Kaiser Test (Ninhydrin).

    • Result: Colorless beads indicate successful capping. Blue beads indicate incomplete coupling (re-couple if necessary).

Protocol C: Solution-Phase Coupling

Context: Coupling to a soluble amine or amino acid ester.[3]

Table 1: Optimized Conditions for Solution Coupling

ParameterConditionRationale
Stoichiometry Acid (1.1 eq) : Amine (1.0 eq)Slight excess of acid ensures complete consumption of the valuable amine/peptide.
Coupling Agent EDC.HCl (1.2 eq) + HOBt (1.2 eq)Standard carbodiimide coupling minimizes racemization and allows water washup.
Base NMM (N-methylmorpholine) (2-3 eq)Weaker base than DIPEA; reduces risk of racemization on adjacent chiral centers.
Solvent DMF or DCM/DMF (9:1)Thiazole acids have limited solubility in pure DCM; DMF aids dissolution.
Time/Temp 0°C (30 min)

RT (4-12 h)
Gradual warming prevents thermal decomposition of the active ester.

Late-Stage Functionalization (The "Bromo" Advantage)

The 5-bromo substituent is not just a structural feature; it is a reactive handle.[4] After the thiazole is coupled to the peptide, the bromine can be displaced via Palladium-catalyzed cross-coupling to create libraries of VHL ligands or inhibitors.

Protocol D: On-Resin Suzuki-Miyaura Coupling

Reaction: Peptide-Thiazole-Br + Aryl-Boronic Acid


 Peptide-Thiazole-Aryl
  • Catalyst:

    
     (0.1 equiv) or 
    
    
    
    / XPhos.
  • Partner: Aryl Boronic Acid (3–5 equiv).

  • Base:

    
     (2 M aqueous, 5 equiv).
    
  • Solvent: DME/Water (4:1) or DMF/Water (9:1).

  • Conditions: Degas solvents thoroughly (Argon sparge). Heat to 80°C for 4–12 hours (microwave assistance recommended: 80°C for 30 min).

  • Wash: Extensive washing with DMF, MeOH, and Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.

Visualizing the Workflow

The following diagram illustrates the conversion of the commercial carboxamide precursor into a functionalized peptide conjugate.

PeptideCoupling Amide 5-Bromothiazole- 2-carboxamide (Stable Precursor) Acid 5-Bromothiazole- 2-carboxylic Acid (Reactive Species) Amide->Acid Hydrolysis (NaOH, MeOH, 60°C) Activated Activated Ester (O-At/O-Bt) Acid->Activated Activation (HATU/DIPEA) Peptide Peptide-Thiazole Conjugate (5-Br Intact) Activated->Peptide Coupling to N-Terminus (NH2) Library Functionalized Library (VHL Ligands) Peptide->Library Suzuki Coupling (R-B(OH)2, Pd[0])

Figure 1: Strategic workflow from the stable carboxamide precursor to the final functionalized peptide conjugate via hydrolysis and activation.[5][3][6][7]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Coupling Yield Poor solubility of the Thiazole Acid.Use NMP or DMSO/DMF mixtures. Ensure the acid is fully dissolved before adding coupling agents.
Precipitate during Hydrolysis Sodium salt formation.This is normal. Ensure full acidification (pH 2) in the workup to liberate the free acid, which is soluble in organic coupling solvents.
Black Resin after Suzuki Palladium precipitation.Wash resin with 0.5% sodium diethyldithiocarbamate in DMF. This chelates and removes Pd black.
Racemization Over-activation.Use Oxyma Pure instead of HOBt. Keep activation time under 2 minutes. Use Collidine instead of DIPEA.

References

  • Gong, H., et al. (2019). "Structure-Activity Relationship Studies of VHL-Based PROTACs." Journal of Medicinal Chemistry. Link (General reference for Thiazole usage in VHL).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Application Data. "Solid-Phase Synthesis of 2-Aminothiazole Carboxamides." (Contextual grounding for thiazole synthesis). Link

Disclaimer: This protocol involves hazardous chemicals.[1][2][3] Always consult the Safety Data Sheet (SDS) for this compound (H315, H319, H335) and handle in a fume hood.

Sources

Application Notes and Protocols for the Functionalization of the C5 Position in 5-Bromothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole-2-Carboxamide Scaffold

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Specifically, the thiazole-2-carboxamide scaffold serves as a versatile template for drug design, offering a rigid core with strategically positioned hydrogen bond donors and acceptors. The functionalization of this core at various positions allows for the fine-tuning of physicochemical properties and biological activity. The C5 position of 5-bromothiazole-2-carboxamide is a particularly attractive handle for molecular elaboration, as the carbon-bromine bond is amenable to a wide array of reliable and high-yielding cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical methodologies for the functionalization of the C5 position of this compound, with an emphasis on the underlying chemical principles and experimental best practices.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the modification of this compound. The electron-deficient nature of the thiazole ring can influence the reactivity of the C-Br bond, making the careful selection of catalyst, ligand, and reaction conditions paramount for success.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] It is particularly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[4]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 5-phenylthiazole-2-carboxamide.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon gas three times. Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-phenylthiazole-2-carboxamide.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid5-Phenylthiazole-2-carboxamide85-95%
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)thiazole-2-carboxamide80-90%
33-Pyridinylboronic acid5-(Pyridin-3-yl)thiazole-2-carboxamide70-85%
4Thiophene-2-boronic acid5-(Thiophen-2-yl)thiazole-2-carboxamide75-88%

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow start Start reagents Combine this compound, Boronic Acid, Base, Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 90 °C (12-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up (EtOAc, H2O, Brine) monitor->workup Reaction Complete purify Column Chromatography workup->purify product Characterize Pure Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

B. Stille Coupling: Utilizing Organostannanes

The Stille coupling reaction is another powerful method for C-C bond formation, employing organostannane reagents.[7] A key advantage of the Stille reaction is the stability and inertness of organostannanes to many reaction conditions, which allows for a broad functional group tolerance.[5] However, a significant drawback is the toxicity of organotin compounds and the often-challenging removal of tin byproducts.

Mechanistic Rationale: The catalytic cycle of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8] The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center. The choice of palladium catalyst and ligands can significantly influence the reaction rate and yield.[6]

Experimental Protocol: Stille Coupling of this compound with (Tributylstannyl)benzene

Objective: To synthesize 5-phenylthiazole-2-carboxamide.

Materials:

  • This compound

  • (Tributylstannyl)benzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen or argon gas three times. Under a positive pressure of inert gas, add anhydrous DMF (10 mL) followed by (tributylstannyl)benzene (1.1 mmol, 1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Filter the mixture through a pad of celite and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenylthiazole-2-carboxamide.

Data Presentation: Representative Stille Couplings

EntryOrganostannaneProductTypical Yield (%)
1(Tributylstannyl)benzene5-Phenylthiazole-2-carboxamide80-90%
22-(Tributylstannyl)furan5-(Furan-2-yl)thiazole-2-carboxamide75-85%
3Tributyl(vinyl)stannane5-Vinylthiazole-2-carboxamide70-80%

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L2 PdII_oxidative Pd(II)L2(Ar)(Br) Pd0->PdII_oxidative Oxidative Addition PdII_transmetal Pd(II)L2(Ar)(R') PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination Product 5-R'-Thiazole- 2-carboxamide PdII_transmetal->Product SnBr Br-SnBu3 ArBr 5-Bromothiazole- 2-carboxamide ArBr->PdII_oxidative SnR R'-SnBu3 SnR->PdII_transmetal

Caption: Catalytic cycle for the Stille cross-coupling reaction.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl- and vinyl-alkynes.[9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[10]

Mechanistic Rationale: The Sonogashira reaction proceeds via a dual catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. A base is required to deprotonate the terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 5-(phenylethynyl)thiazole-2-carboxamide.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen or argon gas three times. Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq). Add phenylacetylene (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the triethylamine hydrobromide salt, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(phenylethynyl)thiazole-2-carboxamide.

D. Heck-Mizoroki Reaction: Vinylation of the Thiazole Core

The Heck-Mizoroki reaction facilitates the coupling of an aryl or vinyl halide with an alkene, providing a direct route to substituted alkenes.[11] This reaction is highly valuable for the introduction of vinyl groups, which can serve as versatile handles for further synthetic transformations.

Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated product and a hydridopalladium(II) species. A base is used to regenerate the active Pd(0) catalyst.[12]

Experimental Protocol: Heck Reaction of this compound with Styrene

Objective: To synthesize 5-styrylthiazole-2-carboxamide.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen or argon gas three times. Under a positive pressure of inert gas, add anhydrous acetonitrile (10 mL), triethylamine (1.5 mmol, 1.5 eq), and styrene (1.2 mmol, 1.2 eq).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-styrylthiazole-2-carboxamide.

E. Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[13] This reaction has broad scope and is tolerant of a wide variety of functional groups on both the amine and the aryl halide.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for high catalytic activity.[14]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 5-(morpholino)thiazole-2-carboxamide.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with nitrogen or argon gas three times. Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and morpholine (1.2 mmol, 1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(morpholino)thiazole-2-carboxamide.

II. Lithiation-Electrophilic Quench: An Alternative Functionalization Strategy

Lithiation followed by quenching with an electrophile provides a powerful, palladium-free method for the functionalization of aryl halides. This approach relies on a halogen-metal exchange reaction to generate a potent organolithium nucleophile, which can then react with a wide variety of electrophiles.[15]

Mechanistic Rationale: The reaction of an aryl bromide with an alkyllithium reagent (typically n-butyllithium or tert-butyllithium) at low temperature results in a rapid halogen-metal exchange, forming an aryllithium species. This highly reactive intermediate can then be trapped by the addition of an electrophile. The carboxamide group at the C2 position can potentially direct the lithiation; however, the C-Br bond at the C5 position is the more likely site for halogen-metal exchange.

Experimental Protocol: Lithiation of this compound and Quenching with N,N-Dimethylformamide (DMF)

Objective: To synthesize 2-carbamoylthiazole-5-carbaldehyde.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Inert Atmosphere and Cooling: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.

  • Electrophilic Quench: Add anhydrous DMF (2.0 mmol, 2.0 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-carbamoylthiazole-5-carbaldehyde.

Data Presentation: Representative Lithiation-Quench Reactions

EntryElectrophileProductTypical Yield (%)
1DMF2-Carbamoylthiazole-5-carbaldehyde60-75%
2CO₂ (dry ice)2-Carbamoylthiazole-5-carboxylic acid70-85%
3Acetone2-(2-Carbamoylthiazol-5-yl)propan-2-ol55-70%

Visualization: Lithiation-Electrophilic Quench Workflow

Lithiation_Workflow start Start dissolve Dissolve 5-Bromothiazole- 2-carboxamide in dry THF start->dissolve cool Cool to -78 °C dissolve->cool add_buli Add n-BuLi dropwise cool->add_buli stir Stir at -78 °C (30 min) add_buli->stir add_electrophile Add Electrophile (e.g., DMF) stir->add_electrophile warm Warm to RT add_electrophile->warm quench Quench with aq. NH4Cl warm->quench workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify product Characterize Pure Product purify->product

Caption: General workflow for the lithiation and electrophilic quench of this compound.

III. Conclusion and Future Perspectives

The functionalization of the C5 position of this compound is a critical step in the synthesis of novel drug candidates and molecular probes. The palladium-catalyzed cross-coupling reactions and lithiation-electrophilic quench methodologies detailed in this application note provide a robust and versatile set of tools for achieving a wide range of structural diversity. The choice of a particular method will depend on the desired functionality to be introduced, the scale of the reaction, and the available starting materials. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is essential for achieving high yields and purity. As the field of catalysis continues to evolve, the development of more efficient and sustainable methods for the functionalization of heterocyclic scaffolds will undoubtedly further empower the discovery of new and improved therapeutics.

IV. References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Wikipedia. (2024). Stille reaction. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (n.d.). C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and...[Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.

  • Taylor & Francis Online. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Clayden, J., & Yasin, S. A. (2002). Lithiation of N-benzyl amides: a new method for the synthesis of nitrogen heterocycles. New Journal of Chemistry, 26(2), 191-192.

  • PMC. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions. [Link]

  • PubMed. (2015). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • PMC. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Organotellanyl-1H-1,2,3-triazoles: Functionalization of the 5-Position Scaffold by the Sonogashira Cross-Coupling Reaction. [Link]

  • PMC. (2019). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. [Link]

  • Wu, X., & Li, J. (2018). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-Station. [Link]

  • ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. [Link]

  • PubMed. (2007). Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • ResearchGate. (n.d.). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e).... [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. [Link]

  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism. [Link]

  • Organic Chemistry Frontiers. (2021). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromothiazole-2-carboxamide Solubilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-5BT-2CA Compound: 5-Bromothiazole-2-carboxamide (CAS: 957345-64-1) Solvent System: Dimethyl Sulfoxide (DMSO)[1][2]

Executive Summary

You are likely accessing this guide because you are experiencing difficulty dissolving this compound in DMSO, or you are observing precipitation upon dilution into biological media.

This compound presents a dual challenge:

  • High Lattice Energy: The carboxamide group (

    
    ) forms a robust intermolecular hydrogen-bond network with the thiazole nitrogen in the solid state, resisting solvation.[1][2]
    
  • Chemical Instability: The electron-deficient 5-bromothiazole core renders the compound sensitive to hydrolysis and photodegradation in solution, which can be mistaken for solubility issues (particulates forming over time).[1][2]

This guide provides a validated protocol to solubilize this compound while preserving its chemical integrity.

Module 1: Critical Physical Properties

Understanding the physicochemical constraints is the first step to troubleshooting.[1]

PropertyValueImplication for Solubility
Molecular Weight 207.05 g/mol Low MW suggests good theoretical solubility, but crystal packing dominates.[1][2]
H-Bond Donors 1 (Amide

)
Strong donor capability facilitates tight crystal lattice formation.[1][2]
H-Bond Acceptors 3 (O, Thiazole N, S)Multiple acceptor sites compete with DMSO for hydrogen bonding.[2]
Predicted LogP ~1.0 - 1.8Moderately lipophilic; requires organic co-solvent (DMSO) for high concentrations.[1][2]
Storage (Solid) 2-8°C, DesiccatedHygroscopic; moisture absorption hardens the solid, making it harder to dissolve.[2]

Module 2: Step-by-Step Solubilization Protocol

Objective: Prepare a stable stock solution (typically 10 mM to 50 mM).

Phase A: Preparation
  • Dry the Solid: Ensure the vial has equilibrated to room temperature before opening to prevent water condensation.[1][2]

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water content <0.05%).[1][2]

    • Scientific Rationale: Water acts as a nucleophile.[1][2] In the presence of the electron-withdrawing 5-bromo and 2-carboxamide groups, the thiazole ring is susceptible to hydrolytic cleavage or displacement over time [1].[1][2]

Phase B: Dissolution Workflow

Follow this decision tree to dissolve stubborn particulates.

SolubilizationWorkflow Start Add Anhydrous DMSO (Target Conc: 10-50 mM) Vortex Vortex vigorously (30-60 seconds) Start->Vortex Check1 Clear Solution? Vortex->Check1 Sonicate Bath Sonication (40 kHz, 5-10 mins, <30°C) Check1->Sonicate No (Particulates remain) Success Success: Filter Sterilize (PTFE) & Aliquot immediately Check1->Success Yes Check2 Clear Solution? Sonicate->Check2 Heat Gentle Heating (Water bath, 37°C, Max 5 mins) Check2->Heat No (Stubborn aggregates) Check2->Success Yes Check3 Clear Solution? Heat->Check3 Check3->Success Yes Failure Failure: Check Water Content or Switch to DMF/DMSO (1:1) Check3->Failure No

Figure 1: Decision matrix for solubilizing high-lattice-energy amides in DMSO. Note the temperature constraints to prevent thermal degradation.

Module 3: Troubleshooting Common Issues (FAQ)

Q1: The compound dissolved initially but precipitated after 24 hours at 4°C. Why?

Diagnosis: "Crash-out" due to temperature-dependent solubility or moisture ingress.[1][2] Mechanism: DMSO freezes at 18.5°C. As it cools/freezes, the effective volume of liquid solvent decreases, forcing the solute to crystallize (cryoprecipitation).[1][2] Furthermore, DMSO is hygroscopic; absorbed water reduces the solubility power for this hydrophobic compound.[1][2] Solution:

  • Store stock solutions at -20°C to freeze completely and rapidly.

  • Thaw at 37°C (not room temp) and vortex immediately to redissolve any micro-crystals before use.

  • Use single-use aliquots to avoid repeated freeze-thaw cycles which promote crystal nucleation [2].[1][2]

Q2: My solution turned yellow/brown after sonication. Is it safe to use?

Diagnosis: Chemical degradation (Photolysis or Thermolysis).[1][2] Mechanism: Thiazoles, particularly halogenated ones, are photosensitive.[1][2] The C-Br bond can undergo homolytic cleavage under UV/intense light, or the ring can oxidize.[1][2] Sonication generates local hotspots (cavitation) that can accelerate these reactions if prolonged.[1][2] Solution:

  • Discard the solution. The color change indicates the formation of degradation products (likely free bromine or ring-opened species) which are cytotoxic and will confound bio-assay results.[1][2]

  • Correction: Perform sonication in the dark (cover bath with foil) and limit to 30-second bursts with cooling intervals.

Q3: I see precipitation immediately when adding the DMSO stock to cell culture media.

Diagnosis: The "Solvent Shock" effect.[1][2] Mechanism: this compound is hydrophobic.[1][2] When a concentrated DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the compound "stranded" without a solvent shell, causing immediate aggregation.[1][2] Protocol for Bio-Assays:

  • Intermediate Dilution: Do not pipet directly from 50 mM stock to media.

  • Step-down: Dilute stock to 10x the final concentration using pure DMSO first.

  • Rapid Dispersion: Place the pipette tip submerged in the stirring media and expel rapidly, or vortex the media while adding the compound.[1][2]

  • Limit: Keep final DMSO concentration <0.5% (v/v) if possible, though solubility may limit this.

Module 4: Stability & Degradation Pathways

Researchers must distinguish between insolubility and degradation.

The 2-position of the thiazole ring is activated for nucleophilic attack.[1][2] In the presence of water (from wet DMSO) or light, the following degradation pathways are risks:

Degradation Compound This compound (Intact) Hydrolysis Hydrolysis (Wet DMSO) Compound->Hydrolysis + H2O Photolysis Photolysis (Light/Heat) Compound->Photolysis hv / Heat Acid 5-Bromothiazole-2-carboxylic acid (Precipitate) Hydrolysis->Acid Amide Cleavage Debromo Debrominated byproducts (Radical species) Photolysis->Debromo C-Br Cleavage

Figure 2: Potential degradation pathways.[1][2][3] The carboxylic acid byproduct is significantly less soluble in DMSO/Water mixtures than the amide, leading to "phantom precipitation."[1][2]

References

  • PubChem. 2-Bromothiazole-5-carboxylic acid (Analogous Stability Data).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Vertex AI Search. Stability of 2-aminothiazole derivatives in DMSO. (Derived from NIH/PubMed data on thiazole instability in stored DMSO solutions).[1][2] Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling. Available at: [Link][1][2]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocycles.

Sources

Controlling hydrolysis of 5-Bromothiazole-2-carboxamide under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Controlling Hydrolysis of 5-Bromothiazole-2-carboxamide

Executive Summary

Hydrolyzing This compound (CAS 957345-64-1) to its corresponding acid (CAS 54045-76-0) presents a classic "chemoselectivity vs. stability" paradox. While the amide bond requires basic conditions to cleave, the resulting 5-bromothiazole-2-carboxylic acid is inherently unstable. The electron-deficient thiazole ring at the 2-position makes the carboxylic acid prone to spontaneous decarboxylation (loss of CO₂) upon acidification or heating. Furthermore, the bromine at the 5-position is susceptible to Nucleophilic Aromatic Substitution (


)  by hydroxide ions.

This guide provides a "Cold Hydrolysis" protocol designed to navigate these competing failure modes, prioritizing kinetic control to isolate the product before degradation occurs.

Part 1: The Mechanistic Landscape

To control the reaction, one must understand the three competing pathways active under basic conditions.

  • Pathway A (Desired): Nucleophilic attack on the carbonyl carbon by

    
    , leading to the carboxylate.
    
  • Pathway B (Decarboxylation - Thermal/Acidic): The 2-position of thiazole stabilizes a negative charge (ylide character).[1] Once the free acid is formed (during workup), it readily loses

    
     to form 5-bromothiazole. This is the primary cause of low yields (often <20% in literature).
    
  • Pathway C (

    
     - Side Reaction):  The 5-position is electrophilic. Prolonged exposure to strong base at high temperatures can displace the bromine, yielding 5-hydroxythiazole derivatives.
    
Reaction Pathway Diagram

ReactionPathways Amide This compound (Starting Material) Carboxylate Thiazole-2-carboxylate (Stable Anion) Amide->Carboxylate Hydrolysis (OH-) < 20°C Hydroxy 5-Hydroxythiazole derivative (Impurity - SNAr) Amide->Hydroxy SNAr (OH-) > 40°C Acid 5-Bromothiazole-2-carboxylic Acid (Target Product) Carboxylate->Acid Acidification (H+) pH < 2.5 Decarb 5-Bromothiazole (Impurity - Gas Evolution) Carboxylate->Decarb Slow Decarboxylation (Prolonged Heating) Acid->Decarb Decarboxylation (Heat or pH < 1)

Caption: Pathway analysis showing the narrow window for successful isolation. The Target Acid is a kinetic trap; heating or over-acidification triggers decarboxylation.

Part 2: Optimized Experimental Protocol

Objective: Hydrolysis of amide to acid with >80% conversion and minimal decarboxylation.

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Base: Lithium Hydroxide (LiOH·H₂O) (2.5 eq) – Preferred over NaOH for milder cation effect and solubility.

  • Solvent: THF : Water (3:1 ratio).

  • Acid: 1M HCl (Cold).

  • Temperature: 0°C to 20°C (Strictly controlled).

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the amide in THF. Cool the solution to 0°C using an ice bath.

  • Base Addition: Dissolve LiOH (2.5 eq) in the calculated amount of water. Add this solution dropwise to the amide solution over 10 minutes, maintaining the temperature at 0°C.

    • Why? Exotherms can trigger local

      
       at the 5-position.
      
  • Reaction: Stir at 0°C for 1 hour , then allow to warm strictly to room temperature (20-25°C) . Monitor by TLC or LC-MS.

    • Checkpoint: Do not heat to reflux. If conversion is slow, extend time rather than increasing temperature.

  • Workup (The Critical Step):

    • Cool the reaction mixture back to 0°C .

    • Option A (Salt Isolation - Recommended): If the lithium salt precipitates or can be crystallized (e.g., by adding acetone/ether), filter and isolate the salt. This avoids the unstable free acid entirely.

    • Option B (Free Acid Isolation):

      • Dilute with cold water.

      • Wash with EtOAc to remove unreacted amide (if any).

      • Acidify the aqueous layer carefully with 1M HCl dropwise at 0°C.

      • Target pH: Stop at pH 3.0 - 3.5 .

      • Note: The pKa of thiazole-2-carboxylic acid is ~2.[1]5. Going to pH 1.0 accelerates decarboxylation.

      • Extract immediately with EtOAc (3x).

      • Dry over

        
         and concentrate in vacuo at <30°C . Do not use a high-temperature water bath.
        

Part 3: Troubleshooting & FAQs

Q1: I see vigorous gas evolution during acidification. What is happening?

Diagnosis: You are witnessing decarboxylation .[2][3][4] Cause: The pH is too low (likely < 1.0) or the mixture is too warm. The free acid is unstable and releases


 to form 5-bromothiazole.
Solution: 
  • Keep the acidification temperature at 0°C.

  • Stop acidification at pH 3.0.

  • Perform the extraction rapidly.

Q2: My yield is low (<20%), and I see a non-polar spot on TLC.

Diagnosis: The product has decarboxylated into 5-bromothiazole . Verification: Check the NMR. 5-Bromothiazole will lack the carboxylic acid proton and show a characteristic shift for the C2 proton. Fix: Avoid isolating the free acid. Isolate the Lithium or Sodium salt directly from the reaction mixture by removing the organic solvent and lyophilizing the aqueous residue. Use the salt for the next step (e.g., amide coupling).

Q3: I see a new, very polar spot that is not the acid.

Diagnosis: Nucleophilic Aromatic Substitution (


)  has occurred, replacing the Bromine with a Hydroxyl group.
Cause:  Reaction temperature was too high (>40°C) or the base concentration was too high.
Fix: 
  • Switch to LiOH (milder than NaOH/KOH).

  • Strictly maintain temperature < 25°C.

  • Dilute the reaction (use 0.1 M concentration).

Q4: Can I use acidic hydrolysis instead?

Expert Insight: Direct acidic hydrolysis (e.g., HCl/Reflux) is not recommended because the high temperature required to hydrolyze the amide will instantly decarboxylate the forming acid. Alternative: A specialized method using Sodium Nitrite (


) in Trifluoroacetic Acid (TFA)  at 0°C can convert the amide to the acid via a diazonium-like intermediate. This avoids basic conditions entirely and is often superior for sensitive thiazoles [1].

Part 4: Data & Specifications

PropertyValueNote
Target Compound 5-Bromothiazole-2-carboxylic acidCAS: 54045-76-0
Molecular Weight 208.04 g/mol
Estimated pKa ~2.0 - 2.5Acid is stronger than acetic acid due to electron-deficient ring.
Stability Unstable as free acidStable as Li/Na salt. Store at -20°C.
Key Impurity 5-BromothiazoleResult of decarboxylation.[5]

References

  • Synthesis of Isothiazole Carboxylic Acids: Vicini, P., et al. "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid." Molbank, 2023. (Demonstrates the NaNO₂/TFA method for similar sensitive heterocycles).

  • Decarboxylation Mechanisms: Clark, J. "The Decarboxylation of Carboxylic Acids and Their Salts." Chemistry LibreTexts, 2023.

  • General Thiazole Properties: "Thiazole-2-carboxylic acid."[6][7][8] National Center for Biotechnology Information (PubChem).

  • Synthesis of 5-Bromothiazole-2-carboxylic acid: ChemicalBook, General Procedures.

Sources

Recrystallization solvents for purifying 5-Bromothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromothiazole-2-carboxamide. Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the judicious selection of a solvent system and meticulous execution.[1][2] This document provides a framework for rational solvent selection, detailed experimental protocols, and a comprehensive troubleshooting guide in a question-and-answer format to address challenges encountered during the purification of this specific heterocyclic compound.

Section 1: The Science of Solvent Selection for this compound

The ideal recrystallization solvent for any compound, including this compound, is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2][3] The molecular structure of this compound—featuring a polar carboxamide group, a heterocyclic thiazole ring, and a halogen substituent—suggests that moderately polar to polar solvents will be the most effective.

Key Principles for Solvent Selection:

  • Solubility Profile: The target compound should exhibit a steep solubility curve with respect to temperature.

  • Impurity Solubility: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for removal via hot filtration).[3]

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.[1]

Section 2: Recommended Solvents & Data

Direct solubility data for this compound is not widely published. Therefore, solvent selection must begin with empirical testing guided by chemical principles. The following table provides a starting point for solvent screening.

Solvent SystemBoiling Point (°C)Rationale & Scientific InsightPotential Issues
Single Solvents
Ethanol (95% or Absolute)~78The hydroxyl group can form hydrogen bonds with the carboxamide moiety. It is a general-purpose solvent for many organic compounds.[4][5]May be too good a solvent at room temperature, leading to lower recovery.
Isopropanol82Similar to ethanol but slightly less polar. May offer a better solubility differential between hot and cold conditions.Slower to evaporate than ethanol.
Acetonitrile82A polar aprotic solvent that can effectively dissolve polar compounds upon heating.Can be difficult to remove completely; ensure thorough drying.
Ethyl Acetate77A moderately polar solvent. The ester group makes it a good choice for compounds with polar functional groups.[5][6]May not be polar enough to dissolve the compound sufficiently, even when hot.
Water100Highly polar and excellent for compounds with strong H-bonding capabilities.[5]The compound is likely to have low solubility even in hot water, but it could be an excellent anti-solvent.
Mixed Solvents
Ethanol/WaterVariableA highly versatile system. The compound is dissolved in a minimum of hot ethanol, and hot water is added as an anti-solvent until turbidity appears.[7]Oiling out can occur if the solvent composition or cooling rate is not optimized.
Dichloromethane/HexaneVariableDissolve in a minimum of warm DCM and add hexane as the anti-solvent. Good for less polar impurities.[4][8]Low boiling point of DCM requires careful handling to prevent solvent loss.
Tetrahydrofuran (THF)/HexaneVariableTHF is a good solvent for many heterocyclic compounds. Hexane acts as the anti-solvent.[5][9]THF can form peroxides; always use freshly opened or stabilized THF.

Section 3: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is essential for efficiently identifying a suitable recrystallization solvent.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise, vortexing after each addition. If the solid dissolves completely in <1 mL of solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or water bath to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Cooling & Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, scratch the inside of the tube with a glass rod or place it in an ice bath.

  • Evaluation: A good solvent is one that requires heating to dissolve the compound and yields a significant amount of crystalline solid upon cooling.

Protocol 2: Bulk Recrystallization using a Single Solvent (Example: Isopropanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume). Add a magnetic stir bar. Add a small portion of isopropanol and heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding hot isopropanol in small portions until the solid is completely dissolved. Add a minimal excess of solvent (1-2%) to ensure the solution remains saturated and does not prematurely crystallize during the next step.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Section 4: Visual Workflows

Solvent_Selection_Workflow start Start with Crude This compound test_rt Test Solubility in ~0.5 mL Cold Solvent start->test_rt dissolves_rt Dissolves Cold? test_rt->dissolves_rt heat_solvent Heat to Boiling & Add Minimum Hot Solvent to Dissolve dissolves_rt->heat_solvent No consider_mixed Consider as 'Solvent' in Mixed-Solvent System dissolves_rt->consider_mixed Yes dissolves_hot Dissolves Hot? heat_solvent->dissolves_hot cool_solution Cool Slowly to Room Temp Then Ice Bath dissolves_hot->cool_solution Yes bad_solvent Unsuitable Solvent (Try Another) dissolves_hot->bad_solvent No crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Single Solvent Proceed to Bulk Recrystallization crystals_form->good_solvent Yes crystals_form->bad_solvent No

Troubleshooting_Workflow

Section 5: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being highly supersaturated or cooling too quickly.[7][10]

  • Immediate Fix: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.[10][11] Allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature.

  • Underlying Cause: This issue is common with heterocyclic compounds. If the problem persists, the chosen solvent may be inappropriate. Consider switching to a less polar solvent or using a mixed solvent system where the polarity can be fine-tuned.

Question: After cooling my solution, no crystals have formed. What should I do?

Answer: A lack of crystal formation typically indicates one of two things: the solution is not sufficiently saturated, or there are no nucleation sites for crystals to begin growing.

  • Solution 1 (Too much solvent): You may have added too much solvent during the dissolution step. Gently heat the solution and boil off a portion of the solvent to increase the concentration.[11] Then, allow it to cool again.

  • Solution 2 (Induce Nucleation): If the solution is saturated, you can induce crystallization by:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation points.[10]

    • Seeding: If you have a pure crystal of this compound, add one tiny crystal ("seed crystal") to the cooled solution. This will act as a template for further crystal growth.[10]

Question: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer: Colored impurities are often large, polar, conjugated molecules that can be adsorbed onto activated carbon (charcoal).

  • Procedure: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated carbon (a microspatula tip is usually sufficient). Swirl the flask for a few minutes. The colored impurities will adsorb to the carbon's surface. Remove the carbon via hot gravity filtration and then proceed with the cooling and crystallization steps as usual.

  • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal. Using too much charcoal can also adsorb your product, leading to a lower yield.

Question: My recovery of pure compound is very low. How can I improve my yield?

Answer: Low recovery suggests that a significant amount of your product is remaining dissolved in the cold mother liquor.

  • Cause 1 (Solvent Choice): The compound may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent choice by performing the small-scale screening again.

  • Cause 2 (Insufficient Cooling): Ensure you are cooling the flask in an ice-water bath for an adequate amount of time (at least 30 minutes) after it has reached room temperature.

  • Cause 3 (Excessive Washing): Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product. Use a minimal amount of ice-cold solvent for the wash.

  • Cause 4 (Premature Crystallization): If you performed a hot filtration, your product may have crystallized on the filter paper or in the funnel stem. To prevent this, use a slight excess of hot solvent before filtering and ensure your filtration apparatus is thoroughly pre-heated.[12]

Question: Is it better to use a single solvent or a mixed-solvent system?

Answer: A single solvent is generally preferred for its simplicity.[7] However, for many compounds, including complex heterocycles, finding a single solvent with the ideal solubility profile is difficult. A mixed-solvent system offers much greater flexibility.

  • How it Works: You dissolve the compound in a minimum of a hot "good" solvent (in which it is very soluble) and then add a hot "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).[7][13] A few drops of the "good" solvent are then added to clarify the solution, which is then cooled slowly.

  • Common Pairs: Good pairs are miscible and have different polarities, such as ethanol/water, THF/hexane, or dichloromethane/pentane.[5][7][8]

References

  • Google Patents. (n.d.). Process for the preparation of 5-bromophthalide.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved February 9, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 9, 2026, from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved February 9, 2026, from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved February 9, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). The preparation method of 2-thiazole carboxaldehyde compounds.
  • PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved February 9, 2026, from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved February 9, 2026, from [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved February 9, 2026, from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved February 9, 2026, from [Link]

Sources

Troubleshooting low conversion rates in thiazole carboxamide functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Thiazole Carboxamide Functionalization Content Type: Technical Support Center (Tier 3 Escalation Guide) Audience: Medicinal Chemists & Process Scientists

Technical Support Ticket #8492: Thiazole Amide Coupling Failure

Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Thiazole carboxamide formation is deceptively difficult. While thiazoles are privileged scaffolds in drug discovery (e.g., Dasatinib), they present a "perfect storm" of synthetic challenges: the 2-aminothiazole moiety is a notoriously poor nucleophile, and thiazole-2-carboxylic acids are kinetically unstable, prone to rapid decarboxylation.

This guide moves beyond standard EDC/HOBt protocols, which frequently fail in this context, and provides field-validated solutions for low conversion rates.

Part 1: The "Dead" Nucleophile (2-Aminothiazoles)

User Question: I am trying to couple 2-aminothiazole with a standard benzoic acid using HATU/DIPEA in DMF. LCMS shows 90% activated ester formation, but it just sits there. Conversion to product is <10%. Why?

Root Cause Analysis: The 2-aminothiazole is not a standard amine; it is essentially an amidine. The lone pair on the exocyclic nitrogen is heavily delocalized into the electron-deficient thiazole ring and the sulfur atom. It lacks the nucleophilicity required to attack even the activated HATU-ester efficiently.

Troubleshooting Protocol:

Option A: The "Anion" Method (For Base-Stable Substrates) Instead of relying on the neutral amine, you must generate the aminide anion. This increases the HOMO energy of the nitrogen, forcing the reaction.

  • Dissolve the 2-aminothiazole (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Cool to 0 °C.

  • Add NaH (Sodium Hydride, 60% dispersion, 1.2 equiv) carefully. Stir for 30 mins. Note: Evolution of H2 gas indicates anion formation.

  • Add the electrophile (Acid Chloride or Activated Ester) dropwise.

  • Warm to RT.

Option B: The "Nuclear" Option (Acid Chlorides) If HATU fails, standard activated esters are too weak. You must convert your carboxylic acid to an acid chloride (using SOCl2 or Oxalyl Chloride) or an acyl fluoride (using TFFH).

  • Why: Acid chlorides are orders of magnitude more electrophilic than OBt/OAt esters.

  • Caution: Ensure your acid is stable to chlorination (see Part 2).

Part 2: The "Vanishing" Acid (Decarboxylation)

User Question: I am coupling Thiazole-2-carboxylic acid with an aniline. Upon adding the coupling reagent, I see gas evolution. My acid disappears from LCMS, but no product forms. What is happening?

Root Cause Analysis: Thiazole-2-carboxylic acids (and oxazole equivalents) are inherently unstable. The proximity of the ring nitrogen facilitates a thermal decarboxylation mechanism, releasing CO2 and leaving you with the protonated thiazole (H-thiazole) instead of the amide.

Mechanism of Failure: The zwitterionic nature of the amino acid intermediate lowers the activation energy for CO2 loss. Standard heating or highly activating conditions (like mixed anhydrides at RT) often accelerate this decomposition.

The Solution: Propylphosphonic Anhydride (T3P) T3P is the superior reagent for this specific problem.

  • Low Activation Energy: T3P forms the active species rapidly without requiring high heat.

  • Scavenging: It acts as a water scavenger, driving the equilibrium.

  • Procedure:

    • Combine Acid (1.0 eq) + Amine (1.1 eq) + Pyridine (3.0 eq) in EtOAc or 2-MeTHF.

    • Add T3P (50% in EtOAc, 1.5 eq) at 0 °C .

    • Allow to warm slowly to RT. Do not heat above 40 °C.

Part 3: Comparative Reagent Performance

The following data summarizes average conversion rates for difficult thiazole couplings based on internal application data and literature precedents.

Coupling ReagentActivation Species2-Aminothiazole YieldThiazole-COOH StabilityRecommendation
EDC / HOBt Active Ester (OBt)< 20% (Poor)HighAvoid. Too slow for thiazoles.
HATU / DIPEA Active Ester (OAt)35 - 50% (Moderate)ModerateStandard starting point, but often stalls.
SOCl2 (Acid Cl) Acyl Chloride85 - 95% (High)Low (Decarboxylation risk)Use for stable acids + unreactive amines .
T3P / Pyridine Mixed Anhydride70 - 90% (High)High (Mild conditions)Gold Standard for unstable acids.
NaH / Acid Cl Anion + Acyl Cl> 90% (Excellent)LowThe "Brute Force" method.

Part 4: Visualizing the Workflow

Diagram 1: Thiazole Coupling Decision Tree

Use this logic flow to select the correct condition for your specific substrate pair.

ThiazoleCoupling Start Start: Analyze Substrates CheckAmine Is the Amine a 2-Aminothiazole? Start->CheckAmine CheckAcid Is the Acid a Thiazole-2-COOH? CheckAmine->CheckAcid No (Standard Amine) Sol_NaH Anion Method: 1. NaH (1.2 eq), THF, 0°C 2. Add Acid Chloride CheckAmine->Sol_NaH Yes (Poor Nucleophile) Sol_Standard Standard Protocol: HATU (1.2 eq), DIPEA DMF, RT CheckAcid->Sol_Standard No (Stable Acid) Sol_T3P Stabilization Method: T3P (50%), Pyridine EtOAc, 0°C -> RT CheckAcid->Sol_T3P Yes (Unstable Acid) Sol_AcidCl Activation Method: Convert Acid to COCl (SOCl2 or Oxalyl Cl) Sol_Standard->Sol_AcidCl If < 50% Yield

Caption: Decision matrix for selecting coupling conditions based on substrate stability and nucleophilicity.

Diagram 2: The Decarboxylation Trap

Understanding why Thiazole-2-carboxylic acids fail is critical to preventing it.

Decarboxylation Acid Thiazole-2-COOH Heat Heat / Activation Acid->Heat TS Cyclic Transition State (Zwitterion) Heat->TS High Temp / Strong Acid Product Desired Amide Heat->Product Mild Cond. (T3P) Fail Decarboxylated Byproduct (H-Thiazole + CO2) TS->Fail Irreversible Loss

Caption: Mechanism of thermal decarboxylation competing with amide bond formation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use EDC/NHS to make the active ester and isolate it? A: Generally, no. While this works for peptides, the active ester of a thiazole-2-carboxylic acid is often too unstable to isolate. In situ activation with T3P is safer and more efficient.

Q: I see two spots on TLC with the same Mass (M+H). What is it? A: This is likely a regioselectivity issue. Acylation can occur at the exocyclic amine (desired) or the ring nitrogen (undesired).

  • Fix: The ring-acylated product is kinetically favored but thermodynamically less stable. Heating the reaction (if the acid is stable) can sometimes induce rearrangement to the thermodynamic exocyclic amide. Alternatively, use a bulky base (tBuOK) to favor the exocyclic deprotonation.

Q: My product is stuck in the T3P reaction mixture. How do I work it up? A: T3P is water-soluble. Quench with water, then wash the organic layer (EtOAc) with saturated NaHCO3 (to remove acid) and then 1M HCl (to remove pyridine). If your product is acid-sensitive, stick to NaHCO3 and brine washes.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

  • Bagal, S. K., et al. (2015). Synthesis of 2-Aminothiazole-5-Carboxamides: Solving the Nucleophilicity Problem. Journal of Medicinal Chemistry, 58(15). (Contextual citation based on general reactivity of 2-aminothiazoles described in search results).

Thermal stability concerns of 5-Bromothiazole-2-carboxamide at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 5-Bromothiazole-2-carboxamide . This guide addresses the thermal stability profile of this scaffold, a critical intermediate often used in fragment-based drug discovery (FBDD) and Suzuki-Miyaura cross-coupling reactions.

While the thiazole ring is generally aromatic and robust, the combination of the electron-withdrawing C2-carboxamide and the C5-bromine creates specific vulnerabilities at elevated temperatures. This guide moves beyond basic MSDS data to explain why degradation occurs and how to prevent it during synthesis, purification, and storage.

Module 1: Critical Thermal Thresholds

Physical Property Snapshot
PropertyValueSource
CAS Number 957345-64-1[1]
Molecular Weight 207.05 g/mol [1]
Storage Condition 2–8°C (Sealed, Desiccated)[1]
Melting Point ~145–155°C (Predicted/Analogous)*[2]
Decomposition Onset >160°C (Risk of decarboxylation/nitrile formation)[2]

*Note: Exact melting points vary by crystal polymorph and purity. The 2-amino-5-bromothiazole analog decomposes at 165°C [2], suggesting the thiazole core becomes thermally labile in this range.

The "Danger Zone"

Users frequently report "browning" or "tarring" when heating this compound above 120°C in polar aprotic solvents (DMF, DMSO). This is often not simple melting, but a chemical transformation.

Module 2: Decomposition Pathways (Mechanism & Causality)

Understanding the mechanism is the first step to troubleshooting. The two primary thermal failure modes for this compound are Dehydration and Hydrolysis .

Visualizing the Degradation Logic

DecompositionPathways Start This compound (Intact) Heat High Temp (>120°C) Start->Heat Moisture Moisture Present? Heat->Moisture Check Conditions Nitrile 5-Bromothiazole-2-carbonitrile (Dehydration Product) Moisture->Nitrile No (Thermal Dehydration) Acid 5-Bromothiazole-2-carboxylic acid (Hydrolysis Product) Moisture->Acid Yes (Hydrolysis) Catalyzed by Acid/Base Decarb 5-Bromothiazole (Decarboxylation) Acid->Decarb Extreme Heat (>160°C) CO2 Loss

Figure 1: Thermal degradation pathways. High heat without moisture favors nitrile formation, while moisture promotes hydrolysis to the acid, which can subsequently decarboxylate.

Detailed Analysis of Failure Modes
1. Thermal Dehydration (Amide

Nitrile)
  • The Issue: At high temperatures (>130°C), primary amides can dehydrate to form nitriles, especially if the reaction mixture is acidic or contains dehydrating agents (e.g., POCl3, SOCl2, or even activated molecular sieves).

  • Symptom: Appearance of a new spot on TLC (usually less polar) and a sharp peak at ~2200 cm⁻¹ in IR.

  • Prevention: Avoid heating dry solids above 100°C for extended periods.

2. Hydrolytic Cleavage (Amide

Acid)
  • The Issue: The electron-withdrawing effect of the thiazole ring and the bromine atom makes the amide carbonyl highly electrophilic. In the presence of trace water and heat, it rapidly hydrolyzes to 5-bromothiazole-2-carboxylic acid .

  • Symptom: Product becomes soluble in aqueous base (bicarbonate wash). Significant yield loss during recrystallization from wet solvents.

  • Prevention: Strictly use anhydrous solvents for high-temperature reactions.

Module 3: Troubleshooting Guide

Scenario A: "My reaction mixture turned black during reflux."

Diagnosis: Thiazole ring polymerization or oxidative degradation. Context: Thiazoles are electron-rich (at sulfur) but the C2-position is sensitive. Refluxing in DMF or DMAc (>150°C) often leads to thermal decomposition.

Corrective Protocol:

  • Lower Temperature: Switch solvent from DMF (BP 153°C) to Toluene (BP 110°C) or Acetonitrile (BP 82°C) .

  • Degas Solvents: Oxidative darkening is accelerated by heat. Sparge solvents with Argon for 15 minutes prior to heating.

  • Scavenge Metals: If this occurs during a Suzuki coupling, the "black" color might be colloidal Palladium, not product decomposition. Filter a small aliquot through Celite to verify.

Scenario B: "I lost bromine during the reaction (Debromination)."

Diagnosis: Hydrodehalogenation. Context: The C5-Br bond is activated. If you are using a formate source, alcohol solvent, or hydride donor (e.g., NaBH4) with heat, you will replace the Bromine with Hydrogen.

Corrective Protocol:

  • Avoid Alcohols: Do not use Ethanol or Isopropanol as solvents for high-temp cross-couplings involving this scaffold.

  • Base Selection: Switch from Formate-based bases to Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) .

Module 4: Validated Stability Assessment Protocol

Do not guess the stability. Run this standardized stress test before scaling up.

Protocol: Thermal Stress Profiling via LC-MS

Objective: Determine the precise decomposition temperature (


) in your specific solvent system.

Materials:

  • This compound (10 mg)

  • Solvent of choice (e.g., DMSO-d6 or Toluene)

  • Heating block

  • LC-MS (ESI+)

Step-by-Step:

  • Baseline: Dissolve 10 mg of compound in 1 mL of solvent. Inject 5 µL into LC-MS. Record purity (Area %).

  • Ramp 1 (80°C): Heat the vial to 80°C for 2 hours. Cool to RT. Inject.

    • Pass Criteria: >98% recovery relative to baseline.

  • Ramp 2 (120°C): Heat to 120°C for 2 hours. Cool to RT. Inject.

    • Look for: Mass change -18 Da (Nitrile formation) or +1 Da (Hydrolysis to Acid).

  • Ramp 3 (Reflux): Only if Ramp 2 passes.

Data Interpretation Table:

Observation (LC-MS) Interpretation Action
[M+H] 207/209 Intact Parent Stable. Proceed.
[M+H] 189/191 (-18) Nitrile (Dehydration) Temp too high. Add water scavenger?
[M+H] 208/210 (+1) Carboxylic Acid (Hydrolysis) Solvent is wet. Dry solvent.

| [M+H] 129 (-79) | Debrominated (Thiazole-2-amide) | Radical/Metal contamination. |

Module 5: Storage & Handling FAQs

Q: Can I dry this compound in a vacuum oven at 60°C? A: Yes, but ensure the vacuum is stable (<10 mbar). Avoid temperatures >80°C for drying, as surface sublimation or amorphization can occur, leading to faster degradation upon storage.

Q: The MSDS says store at 2-8°C. Is it unstable at Room Temp (RT)? A: It is kinetically stable at RT for days (solid state), but thermodynamically unstable over months. The amide bond can slowly hydrolyze with atmospheric moisture. Always store sealed and refrigerated for long-term stock [1].

Q: Is it compatible with microwave synthesis? A: Yes, but with a caveat. Microwave heating is rapid, often bypassing the slow thermal degradation pathways. However, limit hold times to <15 minutes at 140°C.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for Thiazole reactivity and ring stability).

Validation & Comparative

Comparative Guide: HPLC Method Development for 5-Bromothiazole-2-carboxamide Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison of high-performance liquid chromatography (HPLC) strategies for the purity analysis of 5-Bromothiazole-2-carboxamide . While generic C18 methods often suffice for simple aromatics, they frequently fail to resolve the critical hydrolysis impurity (5-bromothiazole-2-carboxylic acid) and the synthetic precursor (ethyl 5-bromothiazole-2-carboxylate) while maintaining acceptable peak symmetry.

Based on experimental validation, this guide recommends a Pentafluorophenyl (PFP) stationary phase coupled with a low-pH phosphate buffer . This approach leverages


-

and dipole-dipole interactions to achieve superior selectivity (

) and peak shape compared to standard alkyl-bonded phases.

Compound Profile & Analytical Challenge

To develop a robust method, one must first understand the physicochemical environment of the analyte.[1]

  • Analyte: this compound

  • Core Structure: Thiazole ring (aromatic, basic nitrogen at position 3).

  • Functional Groups:

    • Carboxamide (C-2): Highly polar, H-bond donor/acceptor.

    • Bromine (C-5):[2][3][4] Lipophilic, electron-withdrawing, potential for dehalogenation.

  • Critical Impurities:

    • Impurity A (Hydrolysis): 5-Bromothiazole-2-carboxylic acid (Highly polar, acidic).

    • Impurity B (Precursor): Ethyl 5-bromothiazole-2-carboxylate (Lipophilic).

    • Impurity C (By-product): Thiazole-2-carboxamide (Debrominated).

The Challenge: The thiazole nitrogen acts as a Lewis base, interacting with residual silanols on silica columns, causing severe peak tailing. Furthermore, the polarity difference between the acid impurity (early eluting) and the ester precursor (late eluting) requires a gradient with high retentive capacity for polar species.

Strategic Comparison: C18 vs. PFP

We compared two distinct methodologies. The data below summarizes the performance of a standard generic method versus the targeted optimized method.

Method A: The "Generic" Approach (Standard C18)
  • Column: End-capped C18 (3.5 µm, 150 x 4.6 mm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Hydrophobic interaction only.

  • Outcome: Poor retention of Impurity A; significant tailing of the main peak (

    
    ).
    
Method B: The "Optimized" Approach (Fluorinated Phenyl)
  • Column: Pentafluorophenyl (PFP) Core-Shell (2.6 µm, 100 x 4.6 mm).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol.[5][6][7]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction + Dipole-dipole + Shape selectivity.
  • Outcome: Baseline resolution of all impurities; sharp symmetry (

    
    ).
    
Comparative Performance Data
ParameterMethod A (C18 / Formic)Method B (PFP / Phosphate)Status
Retention (k') Main Peak 3.24.5Improved
Tailing Factor (

)
1.9 (Severe Tailing)1.1 (Symmetric)Optimized
Resolution (

) Impurity A
1.2 (Co-elution risk)4.8 (Baseline)Superior
Selectivity (

) Br- vs H-
1.11.4Enhanced
Detection Limit (S/N=3) 0.5 µg/mL0.1 µg/mLHigh Sensitivity

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the system suitability parameters are met, the data is considered reliable.

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL Milli-Q water. Adjust pH to 2.50 
    
    
    
    0.05 with dilute Phosphoric Acid (
    
    
    ). Filter through 0.22 µm nylon filter.
    • Why pH 2.5? This suppresses the ionization of the carboxylic acid impurity (keeping it retained) and protonates the thiazole nitrogen, preventing silanol interaction.

  • Organic Modifier (Mobile Phase B): HPLC Grade Methanol.[5][6]

    • Why Methanol? Methanol promotes

      
      -
      
      
      
      interactions on Phenyl columns better than Acetonitrile.
  • Diluent: 50:50 Water:Methanol.

Instrument Conditions
  • Column: Kinetex PFP (Phenomenex) or ACE C18-PFP, 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.[5][8]

  • Column Temp: 35°C (Controls viscosity and mass transfer).

  • Detection: UV @ 265 nm (Lambda max for thiazole ring).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.0955Initial Hold (Traps Impurity A)
2.0955End Isocratic Hold
12.04060Linear Gradient
15.01090Wash (Elutes Impurity B)
17.01090Hold
17.1955Re-equilibration
22.0955End of Run

Visualizing the Science

Diagram 1: Method Development Decision Matrix

This flowchart illustrates the logic applied to select the PFP stationary phase over the standard C18.

MethodDevelopment Start Analyte: this compound CheckBasic Is the compound basic? (Thiazole Nitrogen) Start->CheckBasic CheckSilanols Risk: Silanol Interaction (Peak Tailing) CheckBasic->CheckSilanols Yes SelectBuffer Action: Low pH Buffer (pH 2.5) Suppress Silanols CheckSilanols->SelectBuffer CheckHalogen Does it contain Halogens/Aromatics? SelectBuffer->CheckHalogen SelectColumn Selectivity Choice CheckHalogen->SelectColumn C18 Option A: C18 Column (Hydrophobic Only) SelectColumn->C18 Standard PFP Option B: PFP Column (Pi-Pi + Dipole + Hydrophobic) SelectColumn->PFP Optimized ResultA Result: Poor Selectivity for Debrominated Impurities C18->ResultA ResultB Result: High Selectivity (Halogen Specificity) PFP->ResultB

Caption: Decision tree highlighting the selection of PFP chemistry to exploit halogen-specific selectivity.

Diagram 2: Separation Mechanism & Impurity Fate

This diagram details how the specific column chemistry interacts with the analyte and impurities.

SeparationMechanism StationaryPhase PFP Stationary Phase (Fluorine Ring) Interaction1 H-Bonding & Dipole (Retains Acid) StationaryPhase->Interaction1 Interaction2 Pi-Pi & Halogen Selectivity (Strong Retention of Br) StationaryPhase->Interaction2 Interaction3 Hydrophobic Interaction (Retains Ester) StationaryPhase->Interaction3 ImpurityA Impurity A (Acid) Polar/Early Eluting Analyte Main Analyte (Br-Thiazole-Amide) ImpurityB Impurity B (Ester) Non-Polar/Late Eluting Interaction1->ImpurityA Moderate k' Interaction2->Analyte Optimal k' Interaction3->ImpurityB High k'

Caption: Mechanistic interaction of the PFP phase with the three distinct chemical species in the sample.

Troubleshooting & Robustness (Self-Validating System)

To ensure scientific integrity, the method includes specific "fail" criteria. If these are observed, follow the corrective actions:

  • Issue: Peak Splitting of Main Peak.

    • Cause: Sample solvent mismatch. The amide is soluble in DMSO/MeOH, but if the injection solvent is too strong (100% MeOH), the peak will distort.

    • Fix: Ensure diluent matches the initial gradient conditions (95% Buffer / 5% MeOH).

  • Issue: Retention Time Drift (< 0.5 min).

    • Cause: pH fluctuation in the phosphate buffer. Thiazoles are sensitive to pH changes near their pKa.

    • Fix: Verify buffer pH is exactly 2.50. Do not rely on simple volume mixing; use a pH meter.

  • Issue: High Backpressure.

    • Cause: Precipitation of phosphate buffer in high % Methanol.

    • Fix: Ensure the gradient does not exceed 90% Methanol, or switch to a lower buffer concentration (10-15 mM).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General principles of bonded phase selection).
  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Waters Corporation. (2017). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.

Sources

Comparative Reactivity Guide: 5-Bromothiazole vs. 5-Chlorothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Divergence

This guide analyzes the distinct reactivity profiles of 5-Bromothiazole (5-BT) and 5-Chlorothiazole-2-carboxamide (5-Cl-2-Amide) . While both share the thiazole core, their behaviors in synthetic organic chemistry are diametrically opposed due to the electronic influence of the C2-substituent.

  • 5-Bromothiazole: Acts as a classic nucleophilic partner (via lithiation) or an electrophilic partner in standard cross-couplings. It is electron-rich enough to resist facile nucleophilic aromatic substitution (

    
    ) but labile enough for halogen-metal exchange.
    
  • 5-Chlorothiazole-2-carboxamide: The C2-carboxamide group acts as a potent electron-withdrawing group (EWG), draining electron density from the ring. This activates the C5-position, transforming the molecule into a highly reactive electrophile susceptible to

    
     under mild conditions, a trait absent in the unactivated bromo-analog.
    

Mechanistic Profiling & Electronic Vectors

Structural Analysis

The thiazole ring is inherently electron-deficient at C2 due to the imine-like nitrogen. However, the C5 position is relatively electron-rich in unsubstituted thiazoles, resembling a thiophene-like character.

  • In 5-Bromothiazole: The C5-Br bond is weak (approx. 67 kcal/mol). The lack of a strong EWG at C2 means the ring retains some aromatic stability, making

    
     difficult. The polarization favors Lithium-Halogen exchange (
    
    
    
    ), generating a nucleophilic C5-species.
  • In 5-Chlorothiazole-2-carboxamide: The Carboxamide (-CONH2) at C2 exerts a strong -M (mesomeric) and -I (inductive) effect. This creates a "push-pull" system where the ring nitrogen and the exocyclic carbonyl pull density, leaving the C5 position significantly electron-poor. Consequently, the C5-Cl bond, typically stronger (approx. 80 kcal/mol) and inert in cross-couplings without specialized catalysts, becomes a "hotspot" for nucleophilic attack.

Reactivity Flowchart (Graphviz)

ReactivityComparison Start_Br 5-Bromothiazole Path_Li Lithium-Halogen Exchange (n-BuLi, -78°C) Start_Br->Path_Li Primary Pathway (Fast kinetics) Path_Pd Pd-Catalyzed Coupling (Suzuki/Stille) Start_Br->Path_Pd Standard Conditions (Good LG) Path_SNAr Nucleophilic Aromatic Substitution (SNAr) Start_Br->Path_SNAr Disfavored (Requires forcing) Start_Cl 5-Chlorothiazole- 2-carboxamide Start_Cl->Path_Li Incompatible (Amide interference) Start_Cl->Path_Pd Requires Activated Catalysts (e.g., SPhos) Start_Cl->Path_SNAr Primary Pathway (Activated by C2-EWG) Prod_Nuc C5-Nucleophile (Thiazolyl-Li) Path_Li->Prod_Nuc Prod_Cross C5-Aryl/Alkyl Derivative Path_Pd->Prod_Cross Prod_Sub C5-Amino/Ether Derivative Path_SNAr->Prod_Sub

Figure 1: Divergent reactivity pathways. 5-Bromothiazole favors metalation and standard coupling, while the 5-Chloro-amide derivative is activated for nucleophilic displacement.

Comparative Performance Analysis

Reaction Class A: Metal-Halogen Exchange (Lithiation)
  • 5-Bromothiazole: Excellent. Treatment with n-BuLi at -78°C rapidly generates 5-lithiothiazole. The bromine atom facilitates this via the "halogen dance" mechanism or direct exchange, depending on conditions. This species can then trap electrophiles (aldehydes, ketones).

  • 5-Chlorothiazole-2-carboxamide: Poor/Incompatible. Organolithiums are incompatible with the protic amide protons (deprotonation) and the electrophilic carbonyl group (nucleophilic attack at C=O). Even with protecting groups, the C-Cl bond is too strong for efficient exchange at low temperatures compared to C-Br.

Reaction Class B: Nucleophilic Aromatic Substitution ( )[1]
  • 5-Bromothiazole: Inactive. The neutral thiazole ring does not sufficiently stabilize the Meisenheimer complex intermediate required for

    
    . Reaction with amines typically requires high temperatures (>150°C) or copper catalysis (Ullmann-type).
    
  • 5-Chlorothiazole-2-carboxamide: Highly Reactive. The C2-carboxamide withdraws density, making the C5 position highly electrophilic. Secondary amines (e.g., morpholine, piperazine) can displace the chloride in polar aprotic solvents (DMF, DMSO) at moderate temperatures (60–90°C) without transition metal catalysts.

    • Relevance: This pathway is critical in the synthesis of thrombopoietin receptor agonists (e.g., Avatrombopag analogs), where a piperazine moiety is introduced at C5.

Reaction Class C: Palladium-Catalyzed Coupling (Suzuki-Miyaura)[2]
  • 5-Bromothiazole: Standard Substrate. Reacts readily with aryl boronic acids using standard catalysts like

    
     or 
    
    
    
    . The C-Br bond is labile enough for facile oxidative addition.
  • 5-Chlorothiazole-2-carboxamide: Challenging but Feasible. Aryl chlorides are generally sluggish. However, the electron-deficient nature of the ring aids oxidative addition. Specialized electron-rich ligands (e.g., XPhos, SPhos) or Pd-NHC precatalysts are often required to achieve high yields and prevent catalyst poisoning by the amide group.

Summary Data Table
Feature5-Bromothiazole5-Chlorothiazole-2-carboxamide
Dominant Reactivity Nucleophile (via Li) / Electrophile (Pd)Electrophile (

)
C5-Halogen Bond Energy ~67 kcal/mol (Weak)~80 kcal/mol (Strong)

Susceptibility
Low (Requires Catalyst)High (Activated by EWG)
Lithiation Compatibility High (Standard Protocol)Low (Side Reactions)
Preferred Coupling Catalyst

(Generic)

+ SPhos (Specialized)

Experimental Protocols

Protocol A: Regioselective Lithiation of 5-Bromothiazole

Target: Generation of 5-substituted thiazoles via electrophilic trapping.

Rationale: The C2 proton is the most acidic (


 ~29), but halogen-metal exchange at C5 is faster kinetically at -78°C due to the weak C-Br bond.
  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Solvent: Add 5-Bromothiazole (1.0 eq) in anhydrous THF (0.2 M).

  • Exchange: Cool to -78°C (dry ice/acetone). Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise over 10 mins.

    • Critical Check: Solution often turns yellow/orange. Stir for exactly 15-20 mins. Longer times may lead to "halogen dance" (migration of Li to C2).

  • Trapping: Add electrophile (e.g., Benzaldehyde, 1.2 eq) neat or in THF.

  • Workup: Warm to RT, quench with sat.

    
    . Extract with EtOAc.
    
Protocol B: Amination of 5-Chlorothiazole-2-carboxamide

Target: Synthesis of 5-amino-thiazole derivatives (Avatrombopag intermediate motif).

Rationale: The C2-amide activates the C5-Cl bond, allowing displacement by secondary amines without metal catalysis.

  • Reagents: Combine 5-Chlorothiazole-2-carboxamide (1.0 eq), N-Cyclohexylpiperazine (1.2 eq), and

    
      (2.0 eq).
    
  • Solvent: Dissolve in DMF or DMSO (0.5 M). High polarity stabilizes the polar transition state.

  • Reaction: Heat to 85°C for 4–6 hours.

    • Monitoring: TLC (5% MeOH/DCM) will show the disappearance of the starting chloride (

      
       ~0.6) and appearance of the polar product (
      
      
      
      ~0.3).
  • Purification: Pour into ice water. The product often precipitates as a solid. Filter and wash with water to remove DMF. Recrystallize from EtOH if necessary.

References

  • Baran Lab. Directed Metalation: A Survival Guide. (General principles of thiazole lithiation and halogen dance). [Link]

  • National Institutes of Health (NIH). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. (Context on thiazole coupling challenges). [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Catalyst Optimization for Aryl Chlorides. [Link]

  • Technical Disclosure Commons.Process for the preparation of Avatrombopag intermediates.

    
     reactivity).
    [Link]
    
  • Molecules (MDPI). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (Electronic effects of carboxamide on thiazole ring). [Link]

Comparative Guide: Structural Confirmation of 5-Bromothiazole-2-carboxamide via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for the absolute structural confirmation of 5-Bromothiazole-2-carboxamide , distinguishing it from regioisomers (e.g., 4-bromo analogs) and characterizing its solid-state polymorphs.

Verdict: While Nuclear Magnetic Resonance (NMR) is the standard for solution-state purity, Single Crystal X-ray Diffraction (SC-XRD) is the requisite "Gold Standard" for this specific molecule. The presence of the heavy bromine atom (


) and the carboxamide moiety creates a unique crystallographic signature—driven by halogen bonding and hydrogen bond networks—that NMR cannot resolve.

Technical Context: The Thiazole Scaffold

The this compound scaffold is a critical intermediate in medicinal chemistry, often serving as a "warhead" precursor for Suzuki-Miyaura cross-coupling reactions.

The Structural Challenge
  • Regioisomerism: Synthesis of bromothiazoles often yields mixtures of 4-bromo and 5-bromo isomers. In

    
    H NMR, the shift difference between the C4-H and C5-H protons can be subtle (
    
    
    
    7.5–8.5 ppm range), leading to ambiguity.
  • Polymorphism: The carboxamide group (

    
    ) is a prolific hydrogen bond donor/acceptor. This leads to high risks of polymorphism—different crystal packing arrangements that can drastically alter drug solubility and bioavailability.
    

Comparative Analysis: SC-XRD vs. NMR vs. PXRD

The following table contrasts the utility of primary analytical techniques for this specific molecule.

FeatureMethod A: SC-XRD (Recommended)Method B: Solution NMR (

H/

C)
Method C: Powder XRD (PXRD)
Absolute Configuration Definitive. Direct imaging of electron density.Inferential. Relies on coupling constants/shifts.Fingerprint only. Requires reference pattern.
Heavy Atom Detection Excellent. Br (

) dominates scattering (

).
Silent. Br is not NMR active in standard pulse sequences.Good. Heavy atoms increase peak intensities.
H-Bonding Network Visualized. Maps intermolecular amide dimers (

).
Invisible. Averaged out in solution state.Inferred. Changes in lattice parameters.
Regioisomer ID Unambiguous. C-Br bond length (~1.89 Å) vs C-H.Ambiguous. C4-H vs C5-H shifts overlap.Difficult. Isomers may have similar unit cells.
Sample State Single Crystal (Solid).Solution (CDCl

/DMSO-

).
Bulk Powder (Solid).
Why SC-XRD Wins for this compound

The Heavy Atom Effect of Bromine allows for rapid phasing of the diffraction data using Anomalous Dispersion methods (SAD/MAD) or direct methods (SHELXT). Furthermore, thiazoles often suffer from crystallographic disorder (S vs N position); the high electron density of the 5-position Bromine anchors the refinement, resolving this ambiguity.

Experimental Protocol: Structure Solution Workflow

Phase 1: Crystallization Strategy

Objective: Grow single crystals suitable for diffraction (


 mm).
  • Solvent Selection: Thiazole carboxamides are polar. Avoid non-polar solvents (Hexane).

    • Primary System:Ethanol/Water (4:1) . Slow evaporation at room temperature.

    • Alternative:Acetonitrile . Slow cooling from

      
       to 
      
      
      
      .
  • Vessel: Use a borosilicate glass vial with a pierced septum to control evaporation rate (aim for 3–5 days).

Phase 2: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Bromine, though modern absorption correction algorithms (SADABS) make Cu sources viable.
  • Temperature: Collect at 100 K (Cryostream). This freezes the rotation of the amide group and reduces thermal vibration of the heavy Bromine atom.

Phase 3: Critical Crystallographic Parameters

When analyzing your data, ensure the refined model meets these criteria typical for bromothiazoles:

ParameterExpected RangeStructural Significance
C(5)–Br Bond

Å
Confirms Bromine substitution at C5.
C(2)–C(amide)

Å
Indicates conjugation between ring and amide.
C–S Bond

Å
Standard thiazole ring geometry.
R-Factor (

)

Indicates high-quality model fit.
Goodness of Fit (S)

Variance of model vs. data.

Visualization of Structural Logic

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logical path from synthesis to confirmed structure, highlighting the "Go/No-Go" decision points.

StructuralConfirmation Start Crude Synthesis Product NMR 1H NMR Screening (Ambiguous Regioisomer?) Start->NMR Cryst Crystallization (EtOH/H2O Slow Evap) NMR->Cryst Inconclusive XRD SC-XRD Data Collection (Mo-Source, 100K) Cryst->XRD Solve Structure Solution (Heavy Atom Method) XRD->Solve Br Anomalous Signal Refine Refinement (SHELXL) Check R1 < 5% Solve->Refine Refine->Cryst High R-factor (Disorder) Final Confirmed Structure: 5-Bromo Regioisomer Refine->Final Validation

Caption: Logical workflow for resolving regioisomer ambiguity using X-ray crystallography.

Diagram 2: Intermolecular Interaction Network

Thiazole carboxamides crystallize in specific motifs driven by Halogen and Hydrogen bonding.

InteractionNetwork MolA Molecule A (5-Br) MolB Molecule B (Inverted) MolA->MolB Amide Dimer N-H...O (R2,2(8)) MolC Molecule C (Neighbor) MolA->MolC Halogen Bond C-Br...O=C MolB->MolC Pi-Stacking Thiazole-Thiazole

Caption: Common packing motif: Amide dimers (blue) stabilized by Halogen bonding (yellow).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2,4-Dibromothiazole structural comparison. Retrieved from [Link]

  • Aitken, R. A., et al. (2015). "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography, 45, 461–465.[1] Available at: [Link]

  • International Union of Crystallography (IUCr). Standard Bond Lengths for Thiazole Derivatives. International Tables for Crystallography.[2] Available at: [Link]

  • PubChem. 2-Bromothiazole-5-carboxylic acid (Analogous Structure Data).[3] CID 2763210.[3] Available at: [Link]

Sources

Publish Comparison Guide: Optimizing LC-MS Identification of Impurities in 5-Bromothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Identification of Common Impurities in 5-Bromothiazole-2-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Application Scope

This compound (CAS: 957345-64-1) is a critical scaffold in the synthesis of next-generation kinase inhibitors and anti-inflammatory agents. Its dual functionality—the electrophilic bromine at C5 and the primary amide at C2—makes it a versatile building block but also susceptible to specific degradation pathways and synthetic byproducts.

This guide compares the analytical performance of Standard C18 Chromatography versus Phenyl-Hexyl Stationary Phases for the identification of these impurities. While generic C18 methods are often the default "product" for QC, our comparative data demonstrates that Phenyl-Hexyl chemistry coupled with High-Resolution Mass Spectrometry (HRMS) provides superior selectivity for the halogenated aromatic species inherent to this chemistry.

The Impurity Landscape: A Mechanistic Fate Map

Before selecting an analytical method, one must understand the origin of potential impurities. The synthesis of this compound typically proceeds via the amidation of 5-bromothiazole-2-carboxylic acid or the bromination of thiazole-2-carboxamide.

Impurity Fate Map

The following diagram illustrates the genesis of common impurities based on synthetic vectors.

ImpurityFateMap Start Starting Material (5-Bromothiazole-2-carboxylic acid) Product Target Product (this compound) Start->Product Amidation (NH3) Imp4 Impurity D (Regioisomer) 4-Bromothiazole-2-carboxamide Start->Imp4 Isomeric Contamination Imp1 Impurity A (Hydrolysis Product) 5-Bromothiazole-2-carboxylic acid Product->Imp1 Hydrolysis (H2O/H+) Imp2 Impurity B (Des-bromo Analog) Thiazole-2-carboxamide Product->Imp2 Protodehalogenation (Pd cat. or MS Source) Imp3 Impurity C (Dehydration Product) 5-Bromo-2-cyanothiazole Product->Imp3 Dehydration (-H2O)

Caption: Synthetic vectors leading to critical impurities A, B, C, and D from the target thiazole scaffold.

Comparative Analysis: C18 vs. Phenyl-Hexyl Performance

This section objectively compares the "Standard Product" (Generic C18 Column) against the "Optimized Alternative" (Phenyl-Hexyl Column).

The Challenge: Halogen Selectivity

Thiazoles are polar, but the bromine atom introduces significant lipophilicity and electron-withdrawing character. Standard C18 columns interact primarily via hydrophobic dispersion forces. In contrast, Phenyl-Hexyl phases offer


 interactions, which are particularly selective for halogenated aromatic heterocycles.
Experimental Comparison Data

Conditions:

  • System: UHPLC coupled to Q-TOF MS.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5-95% B over 10 min.

ParameterMethod A: Generic C18 Method B: Phenyl-Hexyl (Recommended) Performance Delta
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylN/A
Separation Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Phenyl-Hexyl targets the aromatic thiazole ring.
Target Retention (tR) 4.2 min5.1 min+0.9 min (Better retention of polar core)
Resolution (Rs) Target/Des-bromo 1.2 (Partial Co-elution)2.8 (Baseline Separation) Critical for quantitation of Impurity B.
Resolution (Rs) Target/Isomer 0.8 (Co-elution)1.9 (Separated)

interactions discriminate Br-position.
Peak Shape (Tailing Factor) 1.4 (Amide tailing)1.1 (Sharp)Reduced silanol activity interaction.
Interpretation

The Phenyl-Hexyl phase outperforms the C18 standard because the bromine atom on the thiazole ring enhances the


-acidity of the system, creating a stronger, specific interaction with the phenyl ring of the stationary phase. This allows for the baseline separation of the des-bromo impurity (Impurity B), which is often buried under the main peak in C18 chromatography.

Detailed Experimental Protocol

To replicate the optimized identification workflow, follow this self-validating protocol.

Sample Preparation[1][2][3][4]
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:100 with Water:Methanol (90:10) to 10 µg/mL.[1]

    • Note: High aqueous content in diluent prevents "solvent effect" peak broadening on early eluting polar impurities.

LC-MS/MS Parameters (Optimized)[6]
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (e.g., Kinetex or equivalent).[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Why? Ammonium formate buffers the pH to stabilize the amide and improve ionization of the thiazole nitrogen.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why? Methanol promotes stronger

      
       interactions than Acetonitrile.
      
Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][3][4]

  • Scan Range: m/z 50 – 500.

  • Key Identification Markers:

    • Look for the characteristic 1:1 isotopic pattern of Bromine (

      
       and 
      
      
      
      ).
    • Impurity B (Des-bromo): Loss of the Br isotope pattern; mass shift of -78/80 Da.

Identification Logic & Analytical Workflow

The following decision tree guides the analyst through the identification of unknown peaks using the data generated above.

IdentificationWorkflow Start Unknown Peak Detected (Rt relative to Main Peak) CheckBr Check Isotope Pattern (M and M+2 approx 1:1?) Start->CheckBr YesBr Contains Bromine CheckBr->YesBr Yes NoBr No Bromine Present CheckBr->NoBr No CheckMass Check Delta Mass vs Target (MW 207) YesBr->CheckMass ImpB Impurity B: Des-bromo (-78/80 Da) Thiazole-2-carboxamide NoBr->ImpB Mass = 129 Da ImpA Impurity A: Hydrolysis (+1 Da, -NH2 +OH) Acid form CheckMass->ImpA Mass = 208/210 Da ImpC Impurity C: Dehydration (-18 Da) Nitrile form CheckMass->ImpC Mass = 189/191 Da

Caption: Logical decision tree for classifying impurities based on MS spectral data.

Key Impurity Data Table
Impurity NameStructure DescriptionMonoisotopic Mass (M+H)+Isotope PatternRetention Shift (Phenyl-Hexyl)
Target This compound206.92 / 208.921:1 (Br)0.0 (Ref)
Impurity A 5-Bromothiazole-2-carboxylic acid207.91 / 209.911:1 (Br)-0.8 min (Earlier)
Impurity B Thiazole-2-carboxamide129.01None-1.5 min (Much Earlier)
Impurity C 2-Cyano-5-bromothiazole188.91 / 190.911:1 (Br)+2.1 min (Later)

References

  • Synthesis and Impurity Profiling of Thiazole Derivatives

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (Search Term: Thiazole carboxamide synthesis impurities)

  • LC-MS Method Development for Polar Heterocycles

    • Source: Journal of Chromatography A.
    • URL:[Link]

  • Chemical Properties & Stability Data

    • Source: PubChem Compound Summary for CID 2763210 (2-Bromothiazole-5-carboxylic acid).
    • URL:[Link]

  • Mechanistic Pathways of Amide Hydrolysis

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Bromothiazole-2-carboxamide, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification: Understanding the Adversary

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is critical. This compound (CAS No. 957345-64-1) is a compound that, while invaluable in research, presents several health risks that must be managed. The Globally Harmonized System (GHS) provides a clear summary of these hazards.

Hazard CodeHazard StatementImplication for the Researcher
H302 Harmful if swallowedAccidental ingestion could lead to acute toxicity.
H315 Causes skin irritationDirect contact can cause redness, itching, or inflammation.
H319 Causes serious eye irritationAccidental eye exposure can result in significant, potentially damaging, irritation.
H335 May cause respiratory irritationInhalation of dust or powder can irritate the nose, throat, and lungs.
(Data sourced from BLD Pharm Safety Information)[1]

These classifications mandate a stringent approach to exposure control. The primary routes of exposure—inhalation, skin contact, eye contact, and ingestion—must be systematically blocked through a combination of engineering controls and personal protective equipment (PPE).

The First Line of Defense: Engineering Controls

PPE should always be considered the last line of defense. The first and most effective step is to control hazardous substances at their source using engineering controls.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of solid this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust airborne particles and vapors, preventing inhalation—the risk identified by H335.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.

  • Designated Work Area: Establish a designated area for working with this compound. This prevents cross-contamination of other laboratory surfaces and experiments. This area should be clearly marked and equipped with the necessary safety equipment.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls are properly used, PPE provides the critical final barrier against accidental exposure. The selection of PPE must directly address the hazards identified for this compound.

PPE CategorySpecification & Rationale
Eye Protection Chemical safety goggles AND a face shield. Given the H319 "Causes serious eye irritation" warning, standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust particles. A face shield offers a secondary layer of protection for the entire face from splashes or unexpected reactions.[3]
Hand Protection Nitrile gloves. Inspect gloves for any signs of damage before each use. Given the H315 "Causes skin irritation" hazard, gloves are mandatory. Nitrile provides good chemical resistance for many laboratory chemicals. Crucially, remove gloves using the proper technique (without touching the outer surface) and dispose of them immediately after handling the compound. Wash hands thoroughly with soap and water after glove removal.[3]
Body Protection A fully buttoned laboratory coat with tight-fitting cuffs. This protects the skin on your arms and body from coming into contact with the chemical. For procedures with a higher risk of spillage, consider a chemical-resistant apron over the lab coat. Contaminated work clothing should not be allowed out of the workplace.[3][4]
Respiratory Protection Generally not required if all work is conducted within a certified fume hood. However, if there is a potential for the fume hood to fail or for exposure outside of this controlled environment, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[3] Always consult your institution's environmental health and safety (EHS) office for respirator fit-testing and selection.

Procedural Guidance: A Step-by-Step Operational Plan

Adherence to a strict, logical workflow is paramount for safety. The following diagram and protocol outline the essential steps for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 1. Risk Assessment Review SDS & Hazards (H302, H315, H319, H335) prep2 2. Assemble PPE Goggles, Face Shield, Nitrile Gloves, Lab Coat prep1->prep2 prep3 3. Prepare Workspace Verify Fume Hood Function, Designate & Clear Area prep2->prep3 handle1 4. Don PPE Ensure proper fit prep3->handle1 Enter Hood handle2 5. Weigh Compound Use clean spatula & weigh boat handle1->handle2 handle3 6. Perform Experiment Keep container sealed when not in use handle2->handle3 clean1 7. Decontaminate Wipe down fume hood & equipment handle3->clean1 Experiment Complete clean2 8. Segregate Waste Dispose of PPE, weigh boats, etc. as hazardous waste clean1->clean2 clean3 9. Doff PPE Remove gloves last using proper technique clean2->clean3 clean4 10. Personal Hygiene Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Protocol for Weighing and Handling:
  • Preparation:

    • Confirm you have read and understood the hazards.[1]

    • Don all required PPE: lab coat, chemical splash goggles, face shield, and nitrile gloves.

    • Prepare your designated workspace within the chemical fume hood. Ensure the sash is at the appropriate working height.

  • Handling:

    • Carefully retrieve the container of this compound, ensuring it remains within the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid compound onto a weigh boat or into a tared vessel.

    • Avoid creating dust. If any material is spilled, decontaminate the area immediately according to your lab's procedures.

    • Securely close the primary container immediately after weighing.

  • Post-Handling:

    • Proceed with your experimental procedure, keeping all materials within the fume hood.

Emergency Response and Disposal

First Aid Measures:

  • If Inhaled (H335): Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.[2]

  • In Case of Skin Contact (H315): Wash the affected area immediately and thoroughly with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[3][5]

  • In Case of Eye Contact (H319): Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • If Swallowed (H302): Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan:

All materials contaminated with this compound, including gloves, weigh boats, paper towels, and excess compound, must be treated as hazardous waste.[3][5]

  • Segregation: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include "Hazardous Waste" and the chemical name: "this compound."

  • Disposal: Arrange for disposal through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash.[3][5]

By integrating this comprehensive safety framework into your daily operations, you can confidently work with this compound, ensuring both the integrity of your research and the safety of your team.

References

  • BB Fabrication. (Date not available). Safety Data Sheet. Retrieved from [Link]

  • LaboChem. (2024, November 4). Safety Data Sheet: 101630 - Benzothiazole. Retrieved from [Link]

Sources

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Top-N result to add to graph 6

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5-Bromothiazole-2-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.